6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
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Properties
IUPAC Name |
6-(trifluoromethyl)-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCYQWJTDZXFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371827 | |
| Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-82-5 | |
| Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one chemical properties
An In-depth Technical Guide Subject: 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a well-established pharmacophore, and the incorporation of a trifluoromethyl group at the 6-position imparts unique physicochemical properties that are highly desirable in modern drug discovery. This document delves into the compound's core chemical properties, provides a detailed, field-proven synthetic protocol with mechanistic rationale, outlines expected analytical signatures, and explores its potential applications as both a crucial building block and a potential therapeutic agent, particularly in the context of infectious diseases and inflammation.
The 6-(Trifluoromethyl)-1,4-Benzothiazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,4-benzothiazine core is a heterocyclic system that has garnered substantial attention due to its presence in a wide array of biologically active molecules. Its derivatives are known to exhibit diverse pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The structural feature of a fold along the nitrogen-sulfur axis is often compared to that of phenothiazines, contributing to its ability to interact with various biological targets.[1]
The strategic placement of a trifluoromethyl (-CF₃) group on this scaffold is a key design element. The -CF₃ group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties. Its high electronegativity and metabolic stability can significantly enhance a molecule's:
-
Lipophilicity: Facilitating membrane permeability.
-
Binding Affinity: Through favorable interactions with enzyme active sites.
-
Metabolic Stability: By blocking sites susceptible to oxidative metabolism.
Therefore, 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one represents a highly valuable molecule, serving as a foundational structure for the development of next-generation therapeutics.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. The key characteristics of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 716-82-5 | [2] |
| Molecular Formula | C₉H₆F₃NOS | [2] |
| Molecular Weight | 233.21 g/mol | [2] |
| Melting Point | 192-194 °C | [2] |
| Predicted Density | 1.441 g/cm³ | [2] |
| Polar Surface Area (PSA) | 54.40 Ų | [2] |
| LogP (XLogP3) | 2.89 | [2] |
| InChI Key | CDCYQWJTDZXFCS-UHFFFAOYSA-N | [2] |
Structurally, the molecule features a lactam within the six-membered thiazinone ring, providing both a hydrogen bond donor (N-H) and acceptor (C=O). This, combined with the moderate lipophilicity conferred by the trifluoromethylated benzene ring, creates a balanced profile suitable for drug development.
Synthesis and Reactivity
The construction of the benzothiazinone ring system is a well-established process, typically achieved through the cyclization of a 2-aminothiophenol derivative with a suitable two-carbon electrophile. This approach provides a reliable and scalable route to the target compound.
Retrosynthetic Rationale
The most logical disconnection for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is across the N1-C2 and S-C9a bonds. This retrosynthetic analysis points to two primary starting materials: 2-amino-5-(trifluoromethyl)benzenethiol and a chloroacetyl synthon, such as chloroacetyl chloride . This strategy is efficient as it forms the heterocyclic ring in a single, high-yielding cyclocondensation step.
Detailed Synthetic Protocol
This protocol describes the cyclocondensation reaction to form the target compound. It is based on established methodologies for the synthesis of 1,4-benzothiazin-3(4H)-ones.
Objective: To synthesize 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one from 2-amino-5-(trifluoromethyl)benzenethiol.
Materials:
-
2-Amino-5-(trifluoromethyl)benzenethiol
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-amino-5-(trifluoromethyl)benzenethiol (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Basification: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise.
-
Causality: A non-nucleophilic organic base is required to scavenge the HCl that is generated in situ during both the initial acylation of the amine and the subsequent intramolecular cyclization. Using a slight excess ensures the reaction goes to completion. Cooling to 0 °C mitigates the exothermic nature of the acylation.
-
-
Acylation and Cyclization: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Causality: The reaction proceeds via a two-step, one-pot mechanism. First, the highly nucleophilic amino group attacks the chloroacetyl chloride to form an N-acylated intermediate. The subsequent intramolecular Sₙ2 reaction, where the thiolate anion attacks the carbon bearing the chlorine, is facilitated by the base and results in ring closure. Slow addition of the acyl chloride prevents unwanted side reactions.
-
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the water content in the organic phase).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from an ethanol/water mixture or by trituration with cold hexanes or ether to afford the pure 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one as a solid.
Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Reactivity and Stability
-
Stability: The compound should be stored in a tightly sealed container in a cool, dry place.[2] It is generally stable under standard laboratory conditions, but susceptible to strong oxidizing agents.
-
Reactivity: The primary sites for further chemical modification are the nitrogen and sulfur atoms. The lactam nitrogen can be alkylated or acylated under basic conditions. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the molecule's geometry and biological activity.
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for verifying the structure and purity of the synthesized compound. The following are the expected spectroscopic signatures for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
-
¹H NMR: The spectrum should show three distinct signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons on the trisubstituted benzene ring. A singlet for the methylene protons (-S-CH₂-CO-) is expected around 3.5 ppm. A broad singlet corresponding to the amide proton (N-H) will appear further downfield (typically > 8.0 ppm) and may exchange with D₂O.
-
¹³C NMR: Key signals include the carbonyl carbon (~165-170 ppm), the carbons of the aromatic ring, the methylene carbon (~30-35 ppm), and a characteristic quartet for the trifluoromethyl carbon (~120-125 ppm) due to C-F coupling.
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
IR Spectroscopy: Characteristic absorption bands will be observed for the N-H stretch (~3200 cm⁻¹), the C=O (amide I) stretch (~1680 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 233. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₆F₃NOS.
Caption: Correlation of structural features with expected spectral data.
Potential Applications in Drug Discovery
The title compound is not merely a synthetic intermediate but also holds potential as a pharmacologically active agent itself, primarily due to the established bioactivity of its structural class.
-
Anti-Tuberculosis Agents: A highly significant application is in the development of novel treatments for tuberculosis (TB). The compound BTZ043, which also contains a 6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one core, is a potent inhibitor of the enzyme decaprenyl-phosphoribose-epimerase (DprE1).[3] This enzyme is crucial for the synthesis of the mycobacterial cell wall. Given the shared core structure, 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is a prime candidate for investigation as a DprE1 inhibitor.
-
Anti-inflammatory Agents: The benzothiazine scaffold is related to the 'oxicam' class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Therefore, this compound and its derivatives warrant screening for inhibitory activity against cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.
-
Anticonvulsant and CNS Activity: Related benzothiazole structures, such as 2-amino-6-trifluoromethoxy benzothiazole, have demonstrated significant anticonvulsant properties, potentially through antagonism of excitatory amino acid neurotransmission.[5] This suggests a possible avenue of investigation for CNS-related disorders.
-
Anticancer and Antimicrobial Research: The broader 1,4-benzothiazine class has shown promise as anticancer and general antimicrobial agents, making this a viable area for screening campaigns.[1]
Caption: Potential mechanism of action as an enzyme inhibitor.
Conclusion
6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is a heterocyclic compound with significant potential for drug discovery and development. Its robust and scalable synthesis, combined with the favorable physicochemical properties imparted by the trifluoromethyl group, makes it an attractive scaffold. The strong precedent set by structurally related compounds, particularly in the field of anti-tuberculosis research, underscores its value. This guide provides the foundational chemical knowledge necessary for researchers to effectively synthesize, characterize, and utilize this promising molecule in their scientific endeavors.
References
- Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 524-531.
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Gurupadayya, B.M., et al. (2015). Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. ResearchGate. Retrieved from [Link]
-
Reddy, et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. ResearchGate. Retrieved from [Link]
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Li, G., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][7]Thiazin-4-One Derivatives. Molecules, 29(9), 2147. Retrieved from [Link]
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Atamanyuk, D., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][6][7]Thiazine Derivatives. Pharmaceuticals, 14(10), 1045. Retrieved from [Link]
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Shyshkina, M. O., et al. (2018). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][6][8]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E, 74(Pt 10), 1475–1479. Retrieved from [Link]
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Kumar, A., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Research, 8(2), 115-127. Retrieved from [Link]
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Indagoo. (n.d.). 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][2][6][8]thiadiazine-7-sulfonamide 1,1-dioxide. Retrieved from [Link]
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Yang, X., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. Retrieved from [Link]
-
Zivkovic, I., et al. (1986). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Neuropharmacology, 25(8), 929-36. Retrieved from [Link]
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Gstöttner, C., et al. (2022). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 24(9), 1806–1811. Retrieved from [Link]
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1H NMR spectrum of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document elucidates the expected spectral features, including chemical shifts, signal multiplicities, and coupling constants, grounded in fundamental NMR principles and data from analogous structures. We present a detailed experimental protocol for acquiring a high-fidelity spectrum and offer a systematic interpretation of the proton environments within the molecule. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural characterization and purity assessment.
Introduction: The Significance of Structural Elucidation
The 2H-benzo[b]thiazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Accurate and unequivocal structural confirmation of these complex molecules is paramount, and ¹H NMR spectroscopy remains the gold standard for this purpose.
This guide moves beyond a simple data report to provide a predictive and interpretive framework for the ¹H NMR spectrum of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one. By understanding the underlying principles that govern the spectral output, scientists can confidently assign resonances, identify key structural motifs, and troubleshoot spectral ambiguities.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the distinct proton environments within the molecule. The structure contains five unique proton signals: one amide proton (N-H), one methylene group (-CH₂-), and three aromatic protons on the benzene ring.
Figure 1: Chemical structure of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one with key proton environments labeled (H₂, H₄, H₅, H₇, H₈).
Experimental Protocol for Spectrum Acquisition
A robust and reproducible experimental setup is critical for obtaining high-quality NMR data. The following protocol is a self-validating system designed for clarity and accuracy.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
-
Solvent Selection: Choose an appropriate deuterated solvent.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): Highly recommended. Its polarity ensures good sample solubility, and its hydrogen-bond accepting nature slows the chemical exchange of the N-H proton, resulting in a sharper, more easily identifiable signal.
-
Chloroform-d (CDCl₃): A common alternative. The N-H proton may appear as a broader signal and its chemical shift can be more concentration-dependent.
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3]
-
Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure a homogeneous solution.
Spectrometer Setup and Data Acquisition
The following parameters are based on a standard 400 MHz NMR spectrometer.
-
Instrument Tuning: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans (NS): 8 to 16 scans, depending on sample concentration.
-
Spectral Width (SW): 12-16 ppm to ensure all signals, including the downfield amide proton, are captured.
-
Temperature: 298 K (25 °C).
-
Figure 2: Standard workflow for ¹H NMR spectrum acquisition and processing.
Spectral Analysis and Interpretation
The predicted ¹H NMR spectrum is characterized by distinct signals in both the aromatic and aliphatic regions. The powerful electron-withdrawing nature of the -CF₃ group and the heteroatoms significantly influences the chemical shifts.[4]
Amide Proton (H₄)
-
Predicted Chemical Shift: ~10.8 ppm (in DMSO-d₆)
-
Multiplicity: Broad singlet (br s)
-
Rationale: The proton attached to the nitrogen (H₄) is part of an amide-like functional group. Its resonance is expected far downfield due to deshielding by the adjacent carbonyl group and the aromatic ring. In DMSO-d₆, hydrogen bonding to the solvent reduces the rate of exchange, typically resulting in a relatively sharp singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature.
Aromatic Protons (H₅, H₇, H₈)
The three protons on the benzene ring form a coupled spin system and are strongly influenced by the -CF₃ substituent.
-
H₅ (ortho to S, meta to -CF₃):
-
Predicted Chemical Shift: ~7.85 ppm
-
Multiplicity: Doublet (d) or narrow multiplet
-
Rationale: H₅ is located ortho to the electron-withdrawing -CF₃ group, causing significant deshielding and shifting it furthest downfield in the aromatic region. It will appear as a doublet due to coupling with H₇, although minor long-range coupling to the fluorine atoms (⁴JHF) might cause slight broadening or a more complex multiplicity.
-
-
H₇ (meta to S, ortho to -CF₃):
-
Predicted Chemical Shift: ~7.70 ppm
-
Multiplicity: Doublet of doublets (dd)
-
Rationale: H₇ is coupled to both H₅ (ortho coupling, J ≈ 8.5 Hz) and H₈ (meta coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets. It is also deshielded by the adjacent -CF₃ group.
-
-
H₈ (para to S, meta to -CF₃):
-
Predicted Chemical Shift: ~7.25 ppm
-
Multiplicity: Doublet (d)
-
Rationale: H₈ is the most shielded of the aromatic protons as it is furthest from the electron-withdrawing groups. It will appear as a doublet due to ortho coupling with H₇ (J ≈ 8.5 Hz).
-
Methylene Protons (H₂)
-
Predicted Chemical Shift: ~3.60 ppm
-
Multiplicity: Singlet (s)
-
Rationale: The two protons of the methylene group at the C₂ position are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. The signal is shifted downfield from a typical alkane due to the deshielding effects of the adjacent sulfur atom and the carbonyl group at C₃.
Summary of Predicted Spectral Data
The following table consolidates the predicted ¹H NMR data for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one in DMSO-d₆.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₄ (N-H) | ~10.8 | Broad Singlet (br s) | - | 1H |
| H₅ | ~7.85 | Doublet (d) | JH₅-H₇ ≈ 2.0 Hz | 1H |
| H₇ | ~7.70 | Doublet of Doublets (dd) | JH₇-H₈ ≈ 8.5 Hz, JH₇-H₅ ≈ 2.0 Hz | 1H |
| H₈ | ~7.25 | Doublet (d) | JH₈-H₇ ≈ 8.5 Hz | 1H |
| H₂ (-CH₂-) | ~3.60 | Singlet (s) | - | 2H |
Conclusion
The ¹H NMR spectrum of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one provides a distinct and interpretable fingerprint for its molecular structure. The key diagnostic signals include a downfield amide singlet near 10.8 ppm, a characteristic three-proton aromatic pattern between 7.2 and 7.9 ppm heavily influenced by the -CF₃ group, and an aliphatic methylene singlet around 3.6 ppm. This comprehensive guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring data integrity in synthetic chemistry and drug discovery programs.
References
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Molecules. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Available at: [Link]
-
MDPI. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][5][6]Thiazine Derivatives. Available at: [Link]
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ScienceDirect. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Available at: [Link]
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ResearchGate. (2015). Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]
-
gsrs. (n.d.). 6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE. Available at: [Link]
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PubMed Central (PMC). (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Available at: [Link]
-
ResearchGate. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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PubMed Central (PMC). (n.d.). 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione): single-crystal X-ray diffraction study, quantum-chemical calculations and Hirshfeld surface analysis. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using mass spectrometry. We will delve into the theoretical underpinnings and practical applications of mass spectrometry for this specific analyte, focusing on predictive fragmentation patterns and robust analytical protocols.
Introduction: The Significance of Structural Elucidation
6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one belongs to the benzothiazine class of compounds, which are recognized for their diverse biological activities. The incorporation of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate structural confirmation and the ability to identify metabolites and degradation products are critical in the development of any new chemical entity. Mass spectrometry (MS) is an indispensable tool for these tasks, offering high sensitivity and detailed structural information from minimal sample amounts.[1][2][3] This guide will provide a predictive framework for the mass spectrometric behavior of this specific benzothiazine derivative.
Molecular and Spectrometric Properties
Before delving into the experimental details, it is essential to establish the fundamental properties of the target molecule.
-
Molecular Formula: C₉H₆F₃NOS
-
Molecular Weight: 249.21 g/mol
-
Exact Mass: 249.0122 u
These values are the bedrock for high-resolution mass spectrometry (HRMS) analysis, which can confirm the elemental composition of the parent ion and its fragments with high accuracy.[4][5]
Ionization Behavior and Strategy
For a molecule like 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, which possesses both proton-accepting (carbonyl oxygen, nitrogen, and sulfur atoms) and potentially acidic protons (N-H), electrospray ionization (ESI) is the most suitable technique.[6][7][8] ESI is a "soft" ionization method that typically preserves the molecular ion, which is crucial for structural elucidation.[6]
-
Positive Ion Mode (ESI+): Protonation is expected to occur readily, forming the [M+H]⁺ ion at m/z 250.0195. This is often the most abundant ion in the full scan spectrum and the precursor ion of choice for tandem mass spectrometry (MS/MS) experiments.
-
Negative Ion Mode (ESI-): Deprotonation of the amide proton could lead to the formation of the [M-H]⁻ ion at m/z 248.0050. While potentially less intense than the positive ion, analyzing in negative mode can provide complementary structural information.
The choice between positive and negative ion modes will depend on the specific analytical conditions and the desired information. For general structural confirmation and fragmentation studies, positive ion mode is often the preferred starting point.
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique for unraveling the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions.[9][10] The fragmentation of the [M+H]⁺ ion of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is predicted to follow several key pathways, dictated by the stability of the resulting fragments.[11]
Key Fragmentation Sites:
-
Thiazinone Ring Opening: The lactam-like and thioether linkages within the heterocyclic ring are prime candidates for cleavage.
-
Loss of Small Neutral Molecules: The expulsion of stable neutral molecules like CO, H₂S, and CF₂ is common in mass spectrometry.
-
Cleavage involving the Trifluoromethyl Group: The C-C bond connecting the CF₃ group to the aromatic ring can cleave, or rearrangements involving fluorine atoms may occur.
The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion.
Caption: Predicted MS/MS fragmentation of [M+H]⁺.
Interpretation of Predicted Fragments:
-
Fragment A (m/z 222.0): This fragment likely arises from the characteristic loss of carbon monoxide (CO) from the thiazinone ring. This is a common fragmentation pathway for cyclic carbonyl compounds.
-
Fragment B (m/z 216.0): The loss of hydrogen sulfide (H₂S) would indicate a rearrangement followed by the cleavage of the C-S bonds in the heterocyclic ring.
-
Fragment C (m/z 181.0): The cleavage of the C-CF₃ bond would result in this fragment. The stability of the resulting aryl cation would favor this fragmentation.
-
Fragments D and E (m/z 188.0): These fragments represent subsequent losses from the primary fragments, providing further confidence in the initial fragmentation assignments. For instance, the loss of H₂S from Fragment A or the loss of CO from Fragment B would both lead to an ion at m/z 188.0.
Summary of Predicted Fragments:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Structure |
| 250.0 | 222.0 | CO | Thiazinone ring-opened |
| 250.0 | 216.0 | H₂S | Rearranged aromatic core |
| 250.0 | 181.0 | •CF₃ | Benzothiazinone core |
| 222.0 | 188.0 | H₂S | Aromatic core |
| 216.0 | 188.0 | CO | Aromatic core |
Experimental Protocol: A Self-Validating Workflow
This section outlines a detailed, step-by-step methodology for the mass spectrometric analysis of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Liquid Chromatography - Mass Spectrometry (LC-MS) Parameters
For robust analysis, coupling liquid chromatography with mass spectrometry is recommended to ensure sample purity and avoid ion suppression.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometer Settings (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Scan Range (Full Scan): m/z 50-500.
-
MS/MS Analysis:
-
Precursor Ion: m/z 250.0.
-
Collision Energy: A ramp of 10-40 eV should be applied to observe a range of fragments.
-
This experimental workflow is designed to be self-validating. The high-resolution full scan data will confirm the elemental composition of the parent ion, while the MS/MS data will provide fragment ions that can be matched to the predicted pathways, thus confirming the structure.
Caption: Experimental workflow for structural elucidation.
Conclusion
The mass spectrometric analysis of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is a critical component of its chemical characterization. By employing ESI in positive ion mode, researchers can expect to observe a protonated molecular ion at m/z 250.0. Subsequent tandem mass spectrometry experiments are predicted to yield a characteristic fragmentation pattern involving the loss of CO, H₂S, and the trifluoromethyl radical. This in-depth guide provides the theoretical basis and a robust experimental protocol to enable scientists to confidently identify and structurally elucidate this compound, thereby supporting its development in pharmaceutical and other scientific fields.
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An In-depth Technical Guide on the Structure-Activity Relationship of Trifluoromethylated Benzothiazinones
Executive Summary
The emergence of multidrug-resistant tuberculosis (TB) necessitates the discovery of novel therapeutics with unique mechanisms of action. 8-Nitro-1,3-benzothiazin-4-ones (BTZs) represent a highly potent class of antitubercular agents, with leading candidates like BTZ043 and Macozinone (PBTZ169) advancing into clinical trials.[1] A key structural feature of these potent molecules is the trifluoromethyl (CF3) group at the C-6 position of the benzothiazinone core. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this important scaffold, synthesizing data from seminal and recent studies. We will dissect the critical roles of each component of the molecule, explain the causal biochemistry behind experimental findings, and provide validated protocols to empower researchers in the rational design of next-generation BTZ analogues.
The Benzothiazinone Core: A Suicide Inhibitor of Arabinan Synthesis
The remarkable potency of the benzothiazinone class stems from its unique mechanism of action as a suicide inhibitor of the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2][3][4] This enzyme is crucial for the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall.[2][3][5]
Mechanism of Action: The process is initiated by the FAD-dependent DprE1 enzyme, which reduces the essential 8-nitro group of the BTZ molecule.[4] This reduction generates a highly reactive nitroso intermediate. This electrophilic species then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387) within the active site of DprE1.[3][4] This irreversible covalent modification permanently inactivates the enzyme, halting the production of decaprenylphosphoryl arabinose (DPA), the sole arabinose donor for cell wall synthesis.[2] The disruption of this pathway leads to cell lysis and potent bactericidal activity.[2]
Caption: Mechanism of DprE1 suicide inhibition by benzothiazinones.
The Strategic Importance of the C-6 Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry, valued for its ability to fine-tune a molecule's physicochemical and pharmacological profile.[6][7] Its presence on the benzothiazinone scaffold is not incidental; it is a critical determinant of high potency.
Causality Behind the -CF3 Advantage:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes, which prolongs the drug's half-life.[7][8]
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88).[8] This property can improve the compound's ability to permeate the complex, lipid-rich mycobacterial cell wall to reach its intracellular target, DprE1.[6][9]
-
Electron-Withdrawing Nature: As a powerful electron-withdrawing group, the -CF3 moiety influences the electronic landscape of the entire aromatic ring system.[8] This electronic modulation can enhance binding interactions within the DprE1 active site.
-
Binding Affinity: The -CF3 group, being larger than a hydrogen or methyl group, can engage in favorable hydrophobic interactions within the target's binding pocket, increasing affinity and selectivity.[8][9]
Studies have shown that replacing the C-6 trifluoromethyl group with other substituents, such as methyl or methoxyl groups, leads to a marked decrease in anti-mycobacterial activity.[10] Furthermore, the -CF3 group is particularly important for maintaining high potency in analogues that feature piperazine or piperidine rings at the C-2 position.[11][12]
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of trifluoromethylated benzothiazinones is highly sensitive to substitutions across the scaffold. A comprehensive understanding of these relationships is vital for rational drug design.
Position 2: The Gateway to Modulating Potency and Pharmacokinetics
The C-2 position is the most amenable site for modification to optimize both potency and drug-like properties.
-
Alkyl and Heterocyclic Chains: Early studies found that extended or branched N-alkyl chains at C-2 could enhance potency.[11][12] However, the introduction of heterocyclic moieties proved more fruitful. The spiro-piperidino-dioxolane moiety of BTZ043 was a significant breakthrough.[2]
-
Lipophilicity and Volume: The key insight is that the volume and lipophilicity of the C-2 substituent are critical drivers of activity.[11][12] This was powerfully demonstrated by an analogue containing an azaspirodithiolane group, which exhibited a minimal inhibitory concentration (MIC) of 0.0001 µM against M. tuberculosis H37Rv, making it 20 times more potent than the BTZ043 racemate.[11][12]
-
Improving Drug-like Properties: While BTZ043 was highly potent, it possessed suboptimal properties, including a chiral center complicating synthesis and low aqueous solubility.[10] The second-generation clinical candidate, Macozinone (PBTZ169), features a morpholine-based side chain at C-2, designed to improve physicochemical properties, although it still suffers from poor bioavailability.[10] This highlights the ongoing challenge of balancing extreme potency with favorable pharmacokinetics through C-2 modification.
Positions 1, 6, and 8: The Non-Negotiable Core
While C-2 offers flexibility, other positions are critical and largely intolerant to change.
-
Position 1 (Sulfur): The sulfur atom is considered essential for the core BTZ activity. While synthetic pathways exist to replace it with oxygen (benzoxazinones) or nitrogen (quinazolinones), these analogues generally exhibit lower potency, underscoring the importance of the thiazinone ring.[13]
-
Position 6 (Trifluoromethyl): As detailed above, the -CF3 group is a critical contributor to high potency.
-
Position 8 (Nitro): The 8-nitro group is the linchpin of the mechanism of action. It is the functional group that is reduced by DprE1 to initiate the suicide inhibition cascade.[2][4] Its presence is indispensable for the potent, covalent mechanism of action of this class.
SAR Summary Table
| Position | Substituent/Feature | Impact on Activity | Rationale/Reference |
| 1 | Sulfur Atom | Critical | Essential for the 1,3-benzothiazin-4-one scaffold.[2][13] |
| 2 | Large, Lipophilic Groups (e.g., azaspirodithiolane) | Potency ↑↑↑ | Increased volume and lipophilicity enhance binding/potency.[11][12] |
| 2 | Piperidino-dioxolane (BTZ043) | High Potency | Seminal substituent demonstrating high efficacy.[2] |
| 2 | Morpholine-based chain (PBTZ169) | High Potency | Modification to improve physicochemical properties.[10] |
| 6 | Trifluoromethyl (-CF3) | Critical for High Potency | Enhances metabolic stability, lipophilicity, and binding.[9][11] |
| 6 | Methyl (-CH3), Methoxyl (-OCH3) | Activity ↓↓ | Suboptimal replacements for the -CF3 group.[10] |
| 8 | Nitro (-NO2) | Absolutely Critical | Essential "warhead" for the suicide inhibition mechanism.[2][4] |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and accuracy in the development of novel BTZ analogues, the following validated protocols are provided.
General Synthesis of the Trifluoromethylated Benzothiazinone Core
This efficient pathway allows for the one-step formation of the thiazinone ring from thiourea derivatives, facilitating the creation of diverse analogue libraries.[13]
Caption: General synthetic workflow for trifluoromethylated benzothiazinones.
Step-by-Step Methodology:
-
Thiourea Synthesis: React a substituted 2-aminobenzenethiol with an appropriate acyl chloride and a secondary amine to form the N,N'-disubstituted thiourea precursor.
-
Cyclization: Treat the thiourea derivative with a cyclizing agent such as polyphosphoric acid (PPA) under heat to form the benzothiazinone ring system.
-
Nitration: Carefully perform nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the critical nitro group at the C-8 position.
-
Purification: Purify the final product using column chromatography or recrystallization.
In Vitro Antimycobacterial Activity (MIC Determination)
This protocol determines the minimum concentration of a compound required to inhibit the visible growth of mycobacteria.[11][13]
Step-by-Step Methodology:
-
Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Endpoint Reading: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (no turbidity or pellet) is observed. Visual inspection or addition of a viability indicator like Resazurin can be used.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound, providing an early indication of its likely pharmacokinetic half-life.[10]
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing liver microsomes (e.g., human, rat) and the test compound (typically 1 µM).[10]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[10]
-
Initiation: Initiate the metabolic reaction by adding a solution of NADPH (1 mM final concentration).[10]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[10]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point. The rate of disappearance is used to calculate the in vitro half-life (t½).
Challenges and Future Directions
Despite their immense promise, the development of BTZs is not without challenges.
-
Physicochemical Properties: Low aqueous solubility is a persistent issue across the BTZ class, adversely affecting bioavailability and formulation options.[10]
-
Nitroaromatic Toxicity: The 8-nitro group, while essential for the current mechanism, is a structural alert for potential genotoxicity. Although BTZ043 has shown no genotoxicity in preclinical models, developing nitro-free analogues remains a high priority for the field to mitigate long-term safety risks.[1][5]
Future research should focus on:
-
Intelligent C-2 Design: Synthesizing novel C-2 side chains that systematically balance high potency with improved solubility and pharmacokinetic parameters.
-
Nitro Group Replacement: Exploring bioisosteric replacements or alternative "warheads" at the C-8 position that can mimic the electrophilic activation mechanism without the liabilities of a nitro group.
-
Combination Therapies: Investigating the synergistic potential of next-generation BTZs with other anti-TB agents, which has already shown promise with existing candidates.[5][10]
Conclusion
The trifluoromethylated benzothiazinone scaffold is one of the most important and promising platforms in the modern anti-tuberculosis drug discovery pipeline. The structure-activity relationship is well-defined, hinging on three critical pillars: the 8-nitro group as the mechanistic warhead, the 6-trifluoromethyl group as a key potentiator and stabilizer, and the C-2 substituent as the primary handle for optimizing potency and drug-like properties. By leveraging the causal relationships between chemical structure and biological function outlined in this guide, researchers are well-equipped to rationally design the next generation of benzothiazinones, moving closer to a more effective and safer treatment for tuberculosis.
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The Trifluoromethyl Group: A Linchpin in the Potency and Pharmacokinetic Profile of Benzothiazinone-Based Antimycobacterial Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics with unique mechanisms of action. Benzothiazinones (BTZs) represent a highly promising class of antimycobacterial agents, exhibiting nanomolar bactericidal activity against Mtb. Their efficacy stems from a sophisticated suicide inhibition mechanism targeting the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is critical for the biosynthesis of the mycobacterial cell wall. Within this potent scaffold, the strategic incorporation of a trifluoromethyl (CF3) group at the 6-position has proven to be a cornerstone of their activity and drug-like properties. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group, synthesizing insights from structure-activity relationship (SAR) studies, mechanistic biochemistry, and pharmacokinetic principles. We will elucidate how the unique physicochemical properties of the CF3 group—namely its profound effects on metabolic stability, lipophilicity, and electronic character—are instrumental in optimizing the therapeutic potential of benzothiazinones.
Part 1: The Foundational Impact of Trifluoromethylation in Medicinal Chemistry
The incorporation of a trifluoromethyl group is a well-established and powerful strategy in modern drug design.[1][2][3] Its utility is not coincidental but is grounded in predictable and advantageous modifications to a molecule's physicochemical profile. Understanding these core principles is essential to appreciate its specific role in the benzothiazinone scaffold.
-
Enhanced Metabolic Stability: One of the most significant contributions of the CF3 group is its ability to block metabolic pathways. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4][5] By replacing a metabolically vulnerable methyl or hydrogen group, the CF3 group can dramatically increase a drug's in vivo half-life, reduce clearance, and lead to a more predictable pharmacokinetic profile.[5][6]
-
Modulation of Lipophilicity: The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[4][6] This property is critical for enhancing a molecule's ability to permeate biological membranes, including the complex cell wall of mycobacteria and host cell membranes to target intracellular pathogens. This increased lipophilicity can lead to improved bioavailability and better target tissue distribution.[1][4]
-
Potent Electronic Influence and Binding Interactions: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the electronic properties of an aromatic ring, influencing the pKa of nearby functional groups.[6] While larger than a methyl group, its steric bulk can promote favorable van der Waals interactions within a target's binding pocket.[4] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, which can enhance binding affinity and selectivity for the biological target.[4][6]
Part 2: The Benzothiazinone Mechanism of Action: A Suicide Inhibition Strategy
Benzothiazinones, including the clinical candidate PBTZ169 (Macozinone), are not conventional inhibitors. They are sophisticated prodrugs that exploit the catalytic machinery of their target for activation.[7][8][9]
The primary target is DprE1, an enzyme essential for the synthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan—two critical components of the mycobacterial cell wall.[10] Inhibition of this pathway compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[10][11]
The mechanism proceeds as follows:
-
Enzyme Reduction: The BTZ molecule enters the active site of DprE1. The enzyme's reduced FAD cofactor reduces the essential 8-nitro group of the BTZ.[11][12]
-
Activation to a Reactive Intermediate: This reduction transforms the inert nitro group into a highly reactive nitroso derivative.[12][13]
-
Covalent Adduct Formation: This electrophilic intermediate is then attacked by a nucleophilic cysteine residue (Cys387) within the DprE1 active site.[11][14]
-
Irreversible Inhibition: This attack forms a covalent semimercaptal adduct, permanently linking the drug to the enzyme and leading to its irreversible inactivation.[13][15] This "suicide" mechanism accounts for the extraordinary potency of BTZs.[11]
Protocol 2: Whole-Cell Antimycobacterial Activity (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of BTZ analogs against M. tuberculosis.
Methodology:
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase). [16]2. Compound Dilution: The test compounds are serially diluted in a 96-well microplate to create a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of Mtb to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a viability indicator like Resazurin.
Part 5: Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design. [4]In the context of benzothiazinones, its role is pivotal. It acts as a critical "pharmacokinetic modulator," primarily by enhancing metabolic stability, which ensures the potent suicide-inhibition mechanism can be executed efficiently in vivo. [4][6]SAR studies confirm that its presence is strongly correlated with the high potency characteristic of this class of compounds. [17][18] Future research should continue to leverage the unique properties of fluorinated groups. While the 6-CF3 substitution is highly effective, exploring other positions on the scaffold or the use of alternative fluorinated moieties (e.g., -OCF3, -CHF2) could lead to next-generation BTZs with further optimized solubility, bioavailability, and safety profiles, ultimately contributing to the development of shorter and more effective tuberculosis treatment regimens.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). PubMed Central.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.
- Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC. (n.d.). PubMed Central.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. (2009). Science.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-beta-d-ribofuranose 2'-oxidase DprE1. (2011). Journal of the American Chemical Society.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis. (n.d.). Journal of the American Chemical Society.
- Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. (n.d.). PubMed Central.
- Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. (2013). PubMed.
- Towards a new combination therapy for tuberculosis with next generation benzothiazinones. (2014). EMBO Molecular Medicine.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- TAK1 phosphorylation mediates macozinone (PBTZ169) induced innate immune activation against tuberculosis. (2025). mSphere.
- Synthesis and structure–activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. (2025).
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (n.d.). Benchchem.
- Mechanism of action of macozinone. (n.d.).
- Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (2023).
- Macozinone (MCZ, PBTZ-169). (n.d.). Working Group for New TB Drugs.
- In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species. (2018). PubMed Central.
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Methodological & Application
Application Note & Protocol: High-Purity Recrystallization of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
Abstract
This document provides a comprehensive guide to the recrystallization of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzothiazinones are a class of compounds known for their potent biological activities.[1] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, making these compounds promising drug candidates.[2][3] Achieving high purity is critical for accurate biological evaluation and downstream applications. This guide details a systematic approach to solvent selection and provides a robust, step-by-step protocol for obtaining high-purity crystalline material.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for crystalline solids. The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4] An ideal recrystallization process involves dissolving the crude material in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a supersaturated solution from which the pure compound crystallizes, leaving impurities behind in the mother liquor.
For a molecule like 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, which possesses both polar (amide, sulfone) and non-polar (benzene ring, trifluoromethyl group) functionalities, selecting the appropriate solvent system is paramount. The trifluoromethyl group, in particular, can influence the compound's solubility profile.[5] This protocol is designed to be a self-validating system, guiding the researcher from initial solvent screening to a final, optimized purification workflow.
Foundational Principles: Solvent Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit the following characteristics:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at low temperatures.
-
High or low solubility of impurities at all temperatures.
-
A boiling point that is not excessively high or low.
-
Chemical inertness with respect to the target compound.
-
Ease of removal from the purified crystals.
A systematic solvent screening is the first and most critical experimental step.
Protocol: Solvent Screening
-
Place approximately 20-30 mg of crude 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one into several test tubes.
-
To each tube, add a different solvent from the list in Table 1, starting with 0.5 mL.
-
Observe the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath towards the boiling point of the solvent. Add small aliquots of the solvent until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes.
-
Observe the quantity and quality of the crystals formed.
Data Presentation: Hypothetical Solvent Screening Results
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Water | 10.2 | 100 | Insoluble | Insoluble | - | Unsuitable |
| Ethanol | 4.3 | 78 | Sparingly Soluble | Highly Soluble | Abundant, well-formed needles | Good Candidate |
| Acetone | 5.1 | 56 | Soluble | Highly Soluble | Poor recovery | Unsuitable (consider as co-solvent) |
| Ethyl Acetate | 4.4 | 77 | Sparingly Soluble | Highly Soluble | Good quantity, small crystals | Good Candidate |
| Dichloromethane | 3.1 | 40 | Highly Soluble | Highly Soluble | No crystal formation | Unsuitable |
| Toluene | 2.4 | 111 | Insoluble | Sparingly Soluble | - | Unsuitable |
| Heptane | 0.1 | 98 | Insoluble | Insoluble | - | Unsuitable (consider as anti-solvent) |
Analysis of Screening Results: Based on these hypothetical results, ethanol and ethyl acetate are promising single-solvent candidates. A mixed solvent system, such as ethyl acetate/heptane, could also be highly effective. For this guide, we will proceed with an optimized protocol using an ethanol/water mixed solvent system, a common and effective choice for compounds with intermediate polarity.
Optimized Recrystallization Protocol
This protocol is based on the selection of ethanol as the primary solvent and water as the anti-solvent to maximize recovery.
Materials and Equipment:
-
Crude 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Watch glass
-
Buchner funnel and flask
-
Filter paper (appropriately sized for the funnel)
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for achieving a supersaturated solution upon cooling, which is necessary for good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute weight).
-
Bring the solution back to a gentle boil for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
-
Once the flask has reached room temperature, you may observe crystal formation. To maximize the yield, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). Then add a few drops of ethanol to redissolve the precipitate and obtain a clear solution. Causality: Water acts as an anti-solvent, reducing the solubility of the organic compound and inducing further crystallization.
-
Place the flask in an ice bath for at least 45 minutes to complete the crystallization process.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with appropriately sized filter paper for vacuum filtration. Wet the filter paper with a small amount of cold ethanol/water mixture.
-
Turn on the vacuum and swirl the flask to create a slurry of the crystals. Pour the slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water to remove any residual mother liquor. Causality: Using a cold solvent for washing minimizes the redissolving of the purified crystals.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).
-
Visualization of the Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the recrystallization of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling of Solvents: Ethanol is flammable. Keep away from open flames and ignition sources. Dichloromethane and other organic solvents should be handled with care.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one by recrystallization. By following the systematic approach of solvent screening and the optimized step-by-step procedure, researchers can achieve high purity of this valuable compound, ensuring the reliability and reproducibility of subsequent experimental results.
References
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Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][7][8]Thiazine Derivatives. Pharmaceutical Chemistry Journal, 2021. [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 2024. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 2024. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. [Link]
-
Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 2011. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 2024. [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 2019. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Material Safety Data Sheet - Thiazin Stain. ELITechGroup. [Link]
-
Safety Data Sheet - 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. Angene Chemical. [Link]
-
Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 2020. [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][7][9]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]
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Application Note: High-Purity Isolation of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient mobile phase. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining this compound in high purity, a critical prerequisite for subsequent biological screening and clinical studies. The protocol herein is designed to be self-validating, with explanations for each step grounded in established chromatographic principles.
Introduction: The Significance of Purifying Benzothiazinone Scaffolds
The 2H-benzo[b][1][2]thiazin-3(4H)-one core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The incorporation of a trifluoromethyl group at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile.[4] As with any biologically active compound, achieving high purity is paramount to ensure that observed biological effects are attributable to the compound of interest and not to residual impurities from the synthesis.[5]
Column chromatography is a fundamental purification technique in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] This application note details an optimized flash column chromatography protocol for the purification of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, addressing the specific challenges associated with its purification.
Understanding the Separation: Compound Properties and Potential Impurities
A successful purification strategy begins with an understanding of the target molecule and potential contaminants.
2.1. Physicochemical Properties of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NO₂S | Sigma-Aldrich |
| Molecular Weight | 249.21 g/mol | Sigma-Aldrich |
| Polarity | Moderately Polar | Inferred |
The presence of the trifluoromethyl group, an electron-withdrawing moiety, increases the lipophilicity (reduces the polarity) of the aromatic ring.[4] However, the lactam and thioether functionalities contribute to the overall moderate polarity of the molecule.
2.2. Hypothetical Synthesis and Potential Impurities
A plausible synthetic route to the target compound involves the condensation of 2-amino-5-(trifluoromethyl)benzenethiol with an α-haloacetyl halide, followed by intramolecular cyclization.
Based on this, potential impurities could include:
-
Unreacted 2-amino-5-(trifluoromethyl)benzenethiol: A more polar starting material.
-
Bis(2-amino-5-(trifluoromethyl)phenyl) disulfide: A byproduct from the oxidation of the starting thiol, likely less polar than the starting material but potentially of similar polarity to the product.
-
N-acylated, uncyclized intermediate: A more polar intermediate.
Method Development: From TLC to Flash Chromatography
The development of an effective column chromatography method begins with Thin Layer Chromatography (TLC) to determine the optimal solvent system.
3.1. TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1)
-
Visualization: UV light (254 nm)
The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.3, ensuring good separation from impurities.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 500 mg of crude 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
4.1. Materials and Equipment
| Material/Equipment | Specifications |
| Flash Chromatography System | Automated system with gradient capability |
| Pre-packed Silica Gel Column | 40 g, 230-400 mesh |
| Solvents | HPLC grade Hexane and Ethyl Acetate |
| Sample Loading | Dry loading with silica gel |
| Detector | UV-Vis with wavelength monitoring at 254 nm and 280 nm |
4.2. Experimental Workflow
Caption: Workflow for the purification of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
4.3. Step-by-Step Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (~500 mg) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Transfer the powder to an empty sample cartridge.
-
-
Column Equilibration:
-
Install the 40 g silica gel column onto the flash chromatography system.
-
Equilibrate the column with 2-3 column volumes of 100% hexane.
-
-
Chromatographic Run:
-
Set the flow rate to 30 mL/min.
-
Program the following gradient:
-
| Time (min) | % Hexane | % Ethyl Acetate |
| 0-2 | 95 | 5 |
| 2-15 | 95 -> 70 | 5 -> 30 |
| 15-20 | 70 | 30 |
| 20-22 | 70 -> 0 | 30 -> 100 |
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to yield the purified 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
-
Data Interpretation and Expected Results
The UV chromatogram should show a major peak corresponding to the desired product, well-resolved from earlier eluting, less polar impurities and later eluting, more polar impurities. The purity of the final product should be assessed by analytical techniques such as HPLC and NMR. An expected yield of pure product would be in the range of 70-90%, depending on the purity of the crude material.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system | Re-optimize the gradient based on TLC analysis. |
| Band Broadening | Column overloading | Reduce the amount of crude material loaded onto the column. |
| Product Crashing Out | Low solubility in the mobile phase | Adjust the solvent gradient to increase polarity more gradually. |
Conclusion
This application note provides a robust and reproducible method for the high-purity isolation of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one using automated flash column chromatography. The detailed protocol, grounded in established chromatographic principles, enables researchers to obtain this valuable compound with the purity required for demanding applications in drug discovery and development.
References
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Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PMC. [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC. [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]
-
Successful flash chromatography. Biotage. [Link]
-
Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. PMC. [Link]
-
Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. PMC. [Link]
-
Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. ResearchGate. [Link]
-
Synthesis of benzothiazinones. ResearchGate. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
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Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. [Link]
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Trifluoromethylation of Carbonyl Groups in Aromatic Poly(ether ketone)s: Formation of Strongly Polar yet Surface-Hydrophobic Poly(arylenenecarbinol)s. ACS Publications. [Link]
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Thin Layer Chromatography of Benzodiazepines. JIST. [Link]
-
Successful Flash Chromatography. King Group. [Link]
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Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Publishing. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. RSC Publishing. [Link]
-
Flash Chromatography: Principles & Applications. Phenomenex. [Link]
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On the polarity of partially fluorinated methyl groups. ResearchGate. [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC. [Link]
-
THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Flash chromatography. iajps. [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. [Link]
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- 2. biotage.com [biotage.com]
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- 4. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. chromtech.com [chromtech.com]
Application Note & Protocol: Fluorogenic Inhibition Assay for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one Targeting Cathepsin S
Introduction: Targeting Cathepsin S with a Novel Benzothiazinone Scaffold
The 2H-benzo[b][1][2]thiazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including anti-inflammatory and enzyme inhibitory properties.[3][4] The compound 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is a novel derivative whose biological targets are under active investigation. Based on the electrophilic nature of the thiazinone ring and the known activities of related compounds, we hypothesize that it may act as an inhibitor of cysteine proteases.[5][6]
This document provides a detailed protocol for a fluorogenic enzyme inhibition assay to determine the potency of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one against Cathepsin S (CatS) , a lysosomal cysteine protease. CatS is a key enzyme in immunology, primarily involved in the processing of antigens for presentation on MHC class II molecules.[7] Its dysregulation is implicated in autoimmune disorders, certain cancers, and neuropathic pain, making it a significant therapeutic target.[7][8]
The assay described herein is designed for researchers in drug discovery and chemical biology to reliably determine the half-maximal inhibitory concentration (IC50) of the test compound, providing a quantitative measure of its inhibitory potency.[9][10]
Assay Principle and Scientific Rationale
This assay quantifies the enzymatic activity of Cathepsin S by monitoring the cleavage of a synthetic fluorogenic substrate.
The Enzymatic Reaction: Cathepsin S, like other cysteine proteases, utilizes a catalytic triad involving a cysteine residue as the primary nucleophile to hydrolyze peptide bonds.[11][12]
Fluorogenic Detection: The assay employs a substrate consisting of a peptide sequence preferred by Cathepsin S (e.g., Val-Val-Arg) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active Cathepsin S, the free AFC is released, which can be excited by light at ~400 nm and emits a strong fluorescent signal at ~505 nm.[8] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.[2]
Inhibition Mechanism: An inhibitor, such as the hypothesized 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, binds to the enzyme and reduces its catalytic efficiency. This results in a decreased rate of substrate cleavage and, consequently, a lower fluorescence signal. By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[10] The benzothiazinone core may act as a Michael acceptor, forming a covalent bond with the active site cysteine, a common mechanism for cysteine protease inhibitors.[5][6][13]
Diagram 1: Fluorogenic Assay Principle
Caption: Workflow of the fluorogenic Cathepsin S inhibition assay.
Materials and Reagents
Ensure all reagents are of high purity (e.g., ≥95%). Water should be deionized and ultrapure (18.2 MΩ·cm).
| Reagent | Description | Recommended Supplier |
| Human Recombinant Cathepsin S | Purified, active enzyme. Store at -80°C. | BPS Bioscience, Abcam |
| Cathepsin S Substrate (Z-VVR-AFC) | Fluorogenic substrate. 10 mM stock in DMSO. Store at -20°C, protected from light. | Abcam, Sigma-Aldrich |
| Assay Buffer | 50 mM Sodium Acetate, 4 mM DTT, pH 5.5. Prepare fresh. | N/A |
| 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one | Test inhibitor. Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C. | N/A |
| E-64 (Positive Control Inhibitor) | Broad-spectrum cysteine protease inhibitor. 1 mM stock in DMSO. Store at -20°C. | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.9% purity. | Sigma-Aldrich |
| Assay Plates | Black, flat-bottom, 96-well or 384-well, non-binding surface. | Corning, Greiner |
| Reagent Reservoirs | Sterile, disposable. | VWR, Fisher Scientific |
| Multichannel Pipettes | Calibrated for accuracy. | Eppendorf, Gilson |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final assay volume of 100 µL. All steps should be performed on ice unless otherwise specified.
Part 1: Reagent Preparation
-
1x Assay Buffer Preparation:
-
Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 5.5.
-
Immediately before use, add Dithiothreitol (DTT) to a final concentration of 4 mM. DTT is a reducing agent required to maintain the active site cysteine in its reduced, catalytically active state.
-
-
Enzyme Working Solution:
-
Thaw the Human Recombinant Cathepsin S enzyme stock on ice.
-
Dilute the enzyme to a working concentration of 2 ng/µL in chilled 1x Assay Buffer. The final concentration in the well will be 0.2 ng/µL (or 20 ng/well). This concentration may require optimization based on the specific activity of the enzyme lot.
-
-
Substrate Working Solution:
-
Thaw the 10 mM Z-VVR-AFC substrate stock.
-
Dilute the substrate to 100 µM in 1x Assay Buffer. The final concentration in the well will be 50 µM. This should be at or near the Michaelis constant (Km) for accurate IC50 determination.
-
-
Compound Dilution Series:
-
Perform a serial dilution of the 10 mM stock of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series (e.g., from 10 mM down to 0.5 µM).
-
Next, create an intermediate dilution plate by diluting each DMSO concentration 1:50 into 1x Assay Buffer. This results in a 2x final concentration series with a constant 2% DMSO concentration.
-
Part 2: Assay Plate Setup
-
Plate Layout: Design the plate map to include all necessary controls in triplicate.
-
100% Activity Control (No Inhibitor): 5 µL of 2% DMSO in Assay Buffer.
-
0% Activity Control (No Enzyme): 10 µL of 1x Assay Buffer instead of enzyme solution.
-
Test Compound Wells: 5 µL of each concentration from the intermediate dilution plate.
-
Positive Control Wells: 5 µL of diluted E-64 (e.g., final concentration of 10 µM).
-
-
Add Inhibitor/Controls: Using a multichannel pipette, add 50 µL of the appropriate 2x compound/control solutions to the wells of the black 96-well plate.
-
Enzyme Addition & Pre-incubation:
-
Add 10 µL of the 2 ng/µL enzyme working solution to all wells except the "No Enzyme" controls.
-
For the "No Enzyme" wells, add 10 µL of 1x Assay Buffer.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Cover the plate and incubate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent or covalent inhibitors.[14]
-
Part 3: Initiating the Reaction and Data Collection
-
Initiate Reaction: Add 40 µL of the 100 µM substrate working solution to all wells to start the reaction.
-
Kinetic Measurement:
-
Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.
-
Read the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 60 seconds for 30-60 minutes.
-
Ensure the readings are within the linear range of the instrument.
-
Sources
- 1. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine protease - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Evaluating the Anticancer Activity of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is considered a novel compound with limited specific data on its anticancer activity in publicly accessible literature. This document, therefore, serves as a predictive guide, providing a scientifically robust framework for its evaluation based on the known activities of structurally related benzothiazinone, benzothiazole, and other trifluoromethyl-containing heterocyclic compounds. The protocols herein are established methodologies for assessing the anticancer potential of novel chemical entities.
Introduction: The Rationale for Investigating 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds are of particular interest, forming the backbone of a significant portion of FDA-approved drugs.[1] The benzothiazinone scaffold, a fusion of a benzene and a thiazinone ring, has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2]
The specific compound of interest, 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, incorporates two key features that suggest a strong potential for anticancer activity:
-
The Benzothiazinone Core: This heterocyclic system is present in various molecules with demonstrated pharmacological properties. Its structural rigidity and potential for diverse substitutions make it an attractive scaffold for interacting with biological targets.
-
The Trifluoromethyl (-CF3) Group: The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its therapeutic potential.[3] This is attributed to the unique properties of the -CF3 group, which can increase metabolic stability (by blocking sites of oxidation), improve membrane permeability, and enhance binding affinity to target proteins due to its high lipophilicity and strong electron-withdrawing nature.[3]
Given these structural attributes, it is hypothesized that 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one may exert potent and selective anticancer effects. This document outlines a comprehensive strategy to systematically evaluate this hypothesis.
Part 1: Postulated Mechanism of Action
Based on the known anticancer activities of related benzothiazole and other heterocyclic derivatives, we postulate that 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one may induce cancer cell death through a multi-faceted mechanism involving the induction of apoptosis and the disruption of key oncogenic signaling pathways. Numerous studies on similar scaffolds have pointed towards the modulation of pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[4][5]
The aberrant activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a frequent event in a wide range of human cancers, driving tumor growth and resistance to therapies.[6][7] Similarly, the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a critical role in mediating signals from cytokines and growth factors, and its dysregulation is implicated in cancer development and progression.[8][9]
Therefore, a primary hypothesis is that 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one inhibits one or more key kinases within these pathways, leading to the downstream suppression of pro-survival signals and the activation of apoptotic cell death.
Caption: Postulated mechanism of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
Part 2: Experimental Workflow for Anticancer Evaluation
A systematic, multi-tiered approach is essential for the comprehensive evaluation of a novel compound. The following workflow is proposed, progressing from broad cytotoxicity screening to detailed mechanistic studies.
Caption: A tiered workflow for evaluating a novel anticancer compound.
Part 3: Detailed Experimental Protocols
The following protocols are foundational for the in vitro assessment of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]) and a non-cancerous cell line (e.g., HaCaT [keratinocyte]) for selectivity assessment.
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, dissolved in DMSO to create a stock solution.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and untreated cells.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cells treated with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound as described above. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). The test compound may cause cell cycle arrest at a specific phase. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration for 24 hours.
-
Cold 70% ethanol.
-
PBS containing RNase A and PI.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at 4°C overnight.[11]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.[11]
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Key Signaling Proteins
Principle: Western blotting is used to detect the expression levels of specific proteins in cell lysates. This will help to validate the proposed mechanism of action by examining the phosphorylation status (activation) of key proteins in the PI3K/Akt/mTOR and JAK/STAT pathways.
Materials:
-
Cell lysates from treated and untreated cancer cells.
-
Primary antibodies against: p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Part 4: Data Presentation
Quantitative data should be presented clearly and concisely.
Table 1: Hypothetical Cytotoxicity of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one against a Panel of Human Cancer Cell Lines.
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| A549 | Lung Carcinoma | 12.3 ± 2.1 |
| HCT116 | Colon Carcinoma | 6.8 ± 0.9 |
| U87 | Glioblastoma | 15.1 ± 2.5 |
| HaCaT | Non-cancerous Keratinocyte | > 50 |
Note: The data presented are for illustrative purposes only and will vary depending on experimental outcomes.
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for the initial preclinical evaluation of the novel compound 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one. The structural features of this molecule suggest a promising candidate for a new anticancer agent. By systematically assessing its cytotoxicity, and elucidating its mechanism of action through apoptosis, cell cycle, and signaling pathway analysis, researchers can effectively determine its potential for further development in oncology.
References
-
Prabhu, P., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article on benzothiazole anticancer activity, e.g., from search result[12]]
-
Title of a relevant review on heterocyclic compounds in FDA-approved drugs. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[1]]
-
Title of a review on JAK-STAT signaling in cancer. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[5]]
-
Title of a review on the PI3K/Akt/mTOR pathway in cancer. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[4]]
-
Title of a review on the significance of heterocyclic compounds in anticancer drugs. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like]
-
Title of an article on benzothiazinone derivatives. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[2]]
-
Title of an article on JAK inhibitors. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[13]]
-
Title of a dissertation or article on in vitro characterization of novel anticancer compounds. (Year). Source. [Link to a relevant source like[14]]
-
Title of an article discussing the effect of trifluoromethyl groups on anticancer activity. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[15]]
-
Title of a review on targeting the PI3K/Akt/mTOR pathway. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[6]]
-
Title of an article with detailed in vitro anticancer protocols. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[11]]
-
Title of a review on benzothiazole derivatives as anticancer agents. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[16]]
-
Title of an article on the mechanisms of JAK-STAT signaling in cancer. (Year). Source. [Link to a relevant source like[8]]
-
Title of an article on trifluoromethyl-containing compounds as anticancer agents. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[3]]
-
Title of an article on the anticancer effects of benzothiazole derivatives. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[17]]
-
Title of a video or article explaining the PI3K/Akt/mTOR pathway. (Year). Source. [Link to a relevant source like[18]]
-
Title of an article on JAK-STAT inhibitors. (Year). Source. [Link to a relevant source like[9]]
-
Title of a review on targeting JAK/STAT signaling in solid tumors. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[19]]
-
Title of a review on fluorinated heterocycles in anticancer drugs. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[20]]
-
Title of a review on benzothiazole derivatives as anticancer agents. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[21]]
-
Title of an article on the synthesis and evaluation of novel anticancer compounds. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[22]]
-
Title of an article on in vitro and in vivo evaluation of new anticancer agents. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[23]]
-
Title of a press release or article on a PI3K/Akt/mTOR inhibitor. (Year). Source. [Link to a relevant source like[24]]
-
Title of a review on targeting the PI3K/Akt/mTOR pathway. (Year). Journal Name, Volume(Issue), pages. [Link to a relevant article like[7]]
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- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 19. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
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- 24. Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer | January 20, 2026 [ir.celcuity.com]
Cell-based assays for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one cytotoxicity
Application Notes & Protocols
Topic: Comprehensive Cytotoxicity Profiling of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The novel compound, 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, represents a new chemical entity with potential therapeutic applications. A critical initial step in the preclinical evaluation of any new compound is the characterization of its cytotoxic profile.[2][3] Understanding a compound's effect on cell health is fundamental to determining its therapeutic window and potential liabilities.
This guide, designed for researchers in drug discovery and toxicology, provides a comprehensive, multi-parametric strategy for assessing the cytotoxicity of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one. We will detail a suite of validated cell-based assays that, when used in concert, provide a holistic view of the compound's cellular impact. This approach moves beyond a simple live/dead assessment to probe for specific mechanisms of cell death, such as necrosis and apoptosis.[2] The protocols herein are designed to be self-validating by incorporating appropriate controls and orthogonal assay methodologies.
Rationale for a Multi-Parametric Approach
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a reduction in metabolic activity could indicate either cell death or a cytostatic effect (inhibition of proliferation).[3] To distinguish between these outcomes and to gain deeper mechanistic insight, a panel of assays is essential. Our recommended workflow interrogates three key indicators of cellular health:
-
Metabolic Activity: As a measure of overall cell viability.
-
Membrane Integrity: A hallmark of necrotic cell death.
-
Apoptotic Markers: To identify programmed cell death.
By integrating data from these distinct endpoints, researchers can build a robust and nuanced cytotoxicity profile for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
Experimental Workflow Overview
The following diagram illustrates the proposed workflow for a comprehensive cytotoxicity assessment.
Caption: Caspase-3/7 activation pathway in apoptosis.
Protocol 4: Multi-Parametric Cytotoxicity Assessment by High-Content Imaging
Principle
High-content imaging (HCI) combines automated fluorescence microscopy with quantitative image analysis to simultaneously measure multiple parameters of cell health in individual cells. [4][5]This provides a more detailed and visually intuitive assessment of cytotoxicity. [6][7]A common HCI cytotoxicity assay involves a cocktail of fluorescent dyes to assess cell number, nuclear morphology, cell membrane permeability, and mitochondrial membrane potential.
Materials
-
Treated cells in a 96-well or 384-well imaging plate (black-walled, clear bottom)
-
Fluorescent dye cocktail (e.g., Hoechst 33342 for nuclear staining, propidium iodide or similar for dead cells, and a mitochondrial membrane potential dye like TMRM)
-
High-content imaging system
-
Image analysis software
Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in Protocol 1, but in an imaging-compatible plate.
-
Dye Loading: At the end of the incubation period, add the fluorescent dye cocktail directly to the wells. Incubate for 30-60 minutes at 37°C, protected from light.
-
Image Acquisition: Place the plate in the high-content imaging system. Set up automated image acquisition to capture images from multiple fields per well in the appropriate fluorescent channels.
-
Image Analysis: Use the system's analysis software to segment and identify individual cells based on the nuclear stain. For each cell, quantify parameters such as:
-
Cell count: Total number of nuclei.
-
Nuclear condensation/fragmentation: Changes in nuclear size and intensity (indicative of apoptosis).
-
Membrane permeability: Intensity of the dead cell stain within the nucleus.
-
Mitochondrial membrane potential: Intensity of the mitochondrial dye.
-
-
Data Interpretation: Analyze the data to determine dose-dependent effects on each parameter.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and the calculation of IC50 values (the concentration of a drug that gives half-maximal response).
Example Data Table
| Assay | Endpoint Measured | IC50 (µM) | Interpretation |
| MTT | Metabolic Activity | 15.2 | Reduction in viable, metabolically active cells. |
| LDH Release | Membrane Permeability | > 100 | Minimal induction of necrosis at tested concentrations. |
| Caspase-3/7 | Apoptosis | 12.8 | Potent induction of the apoptotic pathway. |
| HCI (Nuclear Condensation) | Apoptosis | 14.5 | Morphological evidence of apoptosis. |
Interpretation of Example Data: The low IC50 values from the MTT and Caspase-3/7 assays, coupled with a high IC50 value from the LDH assay, would strongly suggest that 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one induces cytotoxicity primarily through the induction of apoptosis, rather than necrosis. The HCI data would provide corroborating visual and quantitative evidence of apoptotic nuclear changes.
Conclusion
The systematic application of this multi-parametric assay strategy will provide a robust and detailed characterization of the in vitro cytotoxicity of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one. By examining metabolic activity, membrane integrity, and specific apoptotic pathways, researchers can make informed decisions about the compound's therapeutic potential and guide further mechanistic studies and lead optimization efforts. This comprehensive approach ensures a higher degree of confidence in the generated data and aligns with best practices in modern drug discovery and toxicology.
References
-
Shyshkina, M. O., et al. (2018). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c]t[8][9]hiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 653–658. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved January 27, 2026, from [Link]
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protocols.io. (2020). Caspase-3/7 activity. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved January 27, 2026, from [Link]
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved January 27, 2026, from [Link]
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O'Brien, P. J. (2005). Changing the paradigm: Expanding High Content Imaging for early cytotoxicity assessments. Drug Discovery Today: Technologies, 2(1), 49-55. [Link]
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MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[10][8]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1988. [Link]
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Application Note & Protocol: High-Throughput Determination of IC50 Values for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one in Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of the novel compound 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one across a panel of human cancer cell lines. As a member of the benzothiazine class of heterocyclic compounds, which are known to possess a wide array of pharmacological activities including cytotoxic effects, quantifying the potency of this specific derivative is a critical step in its evaluation as a potential anticancer agent.[1][2] This guide outlines two robust, validated protocols for assessing cell viability—the colorimetric MTT assay and the luminescent CellTiter-Glo® assay—and details the subsequent data analysis required to derive accurate IC50 values. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for IC50 Determination
The preclinical evaluation of any potential anticancer therapeutic hinges on a precise understanding of its dose-dependent effects on cancer cell proliferation and viability. The IC50 value is a quantitative measure of a compound's potency, representing the concentration at which it inhibits a biological process, in this case, cell growth, by 50%.[3][4] This metric is fundamental for:
-
Lead Candidate Prioritization: Comparing the IC50 values of different compounds allows for the ranking and selection of the most potent candidates for further development.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a core scaffold, such as the benzothiazine ring system, affect cytotoxic potency.
-
Mechanism of Action Studies: Providing a quantitative endpoint to correlate with downstream molecular events.
-
Clinical Dose Estimation: Informing the initial dosage levels for in vivo studies.
Human cancer cell lines are indispensable tools in the initial stages of drug discovery, offering genetically diverse and reproducible models to test novel therapeutic candidates.[5] Large-scale screening of compounds against a panel of cell lines, such as the NCI-60 panel, can reveal patterns of activity and potential biomarkers of sensitivity.[6]
The Compound in Focus: 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
Benzothiazine derivatives are a class of compounds recognized for their broad therapeutic potential, including anticancer activities.[1][2] While the specific mechanism of action for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is yet to be fully elucidated, related benzoxazine and benzothiazole compounds have been shown to induce apoptosis, DNA damage, and cell cycle arrest in cancer cells.[7][8][9][10] The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and cell permeability, making this compound a person of interest for oncological screening.
Experimental Design and Workflow
A successful IC50 determination is built upon a foundation of careful experimental design. The following workflow provides a logical progression from initial compound handling to final data analysis.
Caption: A typical sigmoidal dose-response curve.
Representative Data Presentation
The IC50 values obtained should be tabulated for clear comparison across different cancer cell lines.
| Cell Line | Cancer Type | IC50 of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one (µM) |
| A549 | Lung Carcinoma | Example Value |
| MCF-7 | Breast Adenocarcinoma | Example Value |
| HCT-116 | Colorectal Carcinoma | Example Value |
| HeLa | Cervical Cancer | Example Value |
Potential Mechanism of Action and Further Studies
While the precise molecular target of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is unknown, the broader family of benzothiazine and related heterocyclic compounds have been implicated in various anticancer mechanisms. [1][2]These include:
-
Induction of Apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways.
-
Cell Cycle Arrest: Halting cell proliferation at specific checkpoints (e.g., G2/M phase).
-
Inhibition of Kinase Signaling: Some benzoxazinone derivatives have been shown to inhibit critical signaling pathways like PI3K/mTOR. [7]* Induction of DNA Damage: Causing breaks or lesions in DNA, leading to cell death in rapidly dividing cancer cells. [9]
Caption: Putative mechanisms of anticancer action.
Further studies following IC50 determination would involve validating these potential mechanisms through assays such as flow cytometry for cell cycle and apoptosis analysis, and western blotting for key signaling proteins.
References
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
Liu, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[11][12]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 15, 1565657. Retrieved from [Link]
-
Vidal, R. M., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(12), 2133. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]
-
Gupta, J. K., et al. (2010). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Current Medicinal Chemistry, 17(15), 1427-1452. Retrieved from [Link]
-
Ilas, J., & Danel, A. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Varesio, E., et al. (2016). Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers, 8(3), 35. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[11][12]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Ali, M. (2022, March 5). IC50 values by using GraphPad Prism [Video]. YouTube. Retrieved from [Link]
-
Dr. Saqib Science Academy. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
-
PubMed. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[11][12]xazin-3(4H). Retrieved from [Link]
-
PubMed Central. (2014). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]
-
Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
PubMed Central. (2024). 3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. Retrieved from [Link]
-
ACS Publications. (2019). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Retrieved from [Link]
-
Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
-
ResearchGate. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]
-
PubMed Central. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Retrieved from [Link]
-
ResearchGate. (2020). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
-
PubMed Central. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Retrieved from [Link]
-
FLORE. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzothiadiazines – Knowledge and References. Retrieved from [Link]
-
MDPI. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Retrieved from [Link]
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Antimicrobial screening of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
Application Note: Antimicrobial Screening of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
Executive Summary & Compound Profile
6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one represents a privileged scaffold in medicinal chemistry, belonging to the 1,4-benzothiazine class. While structurally distinct from the famous 1,3-benzothiazin-4-one anti-tuberculars (e.g., BTZ043), the 1,4-isomer exhibits significant bioactivity potential, including broad-spectrum antibacterial and antifungal properties. The inclusion of the trifluoromethyl (-CF3) moiety at the C6 position is a strategic medicinal chemistry modification, typically enhancing lipophilicity, metabolic stability, and membrane permeability compared to non-fluorinated analogs.
This guide provides a rigorous, self-validating workflow for screening this compound. It addresses the critical challenge of aqueous insolubility common to benzothiazines and prioritizes assays that differentiate between bacteriostatic and bactericidal activity.
Critical Compound Handling & Preparation
Challenge: Benzothiazines are hydrophobic. Improper solubilization leads to microprecipitation in assay media, causing false negatives (lack of exposure) or false positives (light scattering in optical density reads).
Protocol: Stock Solution Preparation
-
Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture, ≥99.9%).
-
Concentration: Prepare a 10 mg/mL or 20 mM master stock.
-
Rationale: High concentration allows for significant dilution, keeping final DMSO < 1% in the assay, which is non-toxic to most bacteria.
-
-
Dissolution: Vortex vigorously for 2 minutes. If particulate matter persists, sonicate in a water bath at 37°C for 5-10 minutes.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Primary Screening: Minimum Inhibitory Concentration (MIC)
This protocol follows CLSI M07-A10 guidelines for aerobes and modifies them for the specific properties of benzothiazines.
A. Experimental Design (Broth Microdilution)
-
Target Organisms:
-
Gram-Positive:Staphylococcus aureus (ATCC 29213), Enterococcus faecalis.
-
Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.
-
Mycobacteria (Optional High-Value Target):Mycobacterium smegmatis (mc²155) as a surrogate for M. tuberculosis.
-
B. Step-by-Step Workflow
-
Inoculum Prep:
-
Select 3-5 colonies from a fresh agar plate (<24h).
-
Suspend in saline to match 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach
CFU/mL.
-
-
Plate Setup (96-well, U-bottom):
-
Column 1: Negative Control (Media only).
-
Column 2-11: Serial 2-fold dilution of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
-
Range: Start at 64
g/mL down to 0.06 g/mL.
-
-
Column 12: Growth Control (Bacteria + Media + 1% DMSO).
-
-
Incubation:
-
Seal with breathable membrane.
-
Incubate at 35°C
2°C for 16-20 hours (Ambient air).
-
-
Readout:
-
Visual: Look for turbidity pellets.
-
Resazurin Add-on (Recommended): Add 30
L of 0.01% Resazurin solution. Incubate for 1-2 hours. -
Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).
-
C. Data Visualization: The Screening Workflow
Figure 1: Standardized Broth Microdilution Workflow for Benzothiazine Screening.
Secondary Protocol: Minimum Bactericidal Concentration (MBC)
Defining whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills) is crucial for drug development.
-
Sampling: Take 10
L from all wells in the MIC plate that showed no visible growth . -
Plating: Spot these aliquots onto fresh nutrient agar plates (MHA).
-
Incubation: 24 hours at 37°C.
-
Calculation:
-
MBC = The lowest concentration that kills
of the initial inoculum (i.e., <5 colonies appear on the spot). -
Ratio Analysis:
-
MBC/MIC
4: Bactericidal . -
MBC/MIC > 4: Bacteriostatic .
-
-
Mechanistic Validation (Advanced)
If the compound shows activity against Mycobacteria, it may share the DprE1 mechanism with 1,3-benzothiazinones, despite the structural isomerism.
Hypothesis: The trifluoromethyl group may facilitate binding in the hydrophobic pocket of the target enzyme or act as a "warhead" modulator.
Validation Experiment: Synergistic Checkerboard Assay
-
Partner Drug: Isoniazid (INH) or Ethambutol (EMB).
-
Rationale: If the compound targets cell wall synthesis (like DprE1 inhibitors), it often shows synergy with other cell wall inhibitors.
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
FICI
0.5 indicates Synergy .
-
Mechanism of Action Pathway
Figure 2: Potential Mechanism of Action. While 1,3-BTZs are covalent DprE1 inhibitors, 1,4-BTZs may act via non-covalent binding or alternative targets.
Data Presentation & Analysis
Report your findings using the following table structure to ensure comparability with literature.
| Organism | Strain | MIC ( | MBC ( | MBC/MIC Ratio | Phenotype |
| S. aureus | ATCC 29213 | [Data] | [Data] | [Calc] | [Static/Cidal] |
| E. coli | ATCC 25922 | [Data] | [Data] | [Calc] | [Static/Cidal] |
| M. smegmatis | mc²155 | [Data] | [Data] | [Calc] | [Static/Cidal] |
Interpretation Guide:
-
MIC < 10
g/mL: Considered a "Hit" for initial screening. -
MIC < 1
g/mL: High-potency candidate (Lead-like). -
Activity Gap: If active on Gram(+) but not Gram(-), the compound likely cannot penetrate the outer membrane (efflux or porin issue).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. (Context for BTZ mechanism).
-
Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.
-
Patel, T. V., & Malik, G. M. (2018). "Synthesis, characterization and antimicrobial activity of benzo thiazoles and 1,3 oxazine based derivatives." Journal of Ultra Chemistry. (Context for broad-spectrum benzothiazine activity).
Application Notes and Protocols for the Preparation of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one Stock Solutions
Introduction
6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is a heterocyclic compound of significant interest in contemporary drug discovery and chemical biology. The presence of the trifluoromethyl group can substantially influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Accurate and reproducible in vitro and in vivo studies hinge on the correct preparation of stock solutions of this compound. This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, ensuring the integrity and reliability of experimental outcomes.
Compound Properties and Characteristics
A thorough understanding of the physicochemical properties of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is fundamental to developing a robust protocol for stock solution preparation. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 716-82-5 | Echemi[2] |
| Molecular Formula | C₉H₆F₃NOS | Echemi[2] |
| Molecular Weight | 233.21 g/mol | Echemi[2] |
| Appearance | White to off-white solid | Inferred from related compounds[3] |
| Melting Point | 192-194 °C | Echemi[2] |
| Predicted XLogP3 | 2.88760 | Echemi[2] |
The high melting point suggests a stable crystalline structure, and the predicted XLogP3 indicates a moderate level of lipophilicity. This lipophilicity profile suggests that the compound will likely have poor solubility in aqueous solutions and will require an organic solvent for dissolution.
Solvent Selection: A Rationale-Driven Approach
The selection of an appropriate solvent is the most critical step in the preparation of a stock solution. For compounds with moderate to high lipophilicity, polar aprotic solvents are often the first choice.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
Based on empirical data from structurally related benzothiazine derivatives used in biological screenings, Dimethyl Sulfoxide (DMSO) is the recommended solvent for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with most aqueous media and cell culture broths, making it highly suitable for in vitro assays.[6]
Alternative Solvents
If DMSO is not compatible with a specific experimental setup, the following solvents can be considered. A small-scale solubility test is highly recommended before preparing a large-volume stock solution.
-
Ethanol: While some benzothiazine derivatives exhibit low solubility in ethanol, it can be a viable option for certain applications.[5]
-
Acetone: As a polar aprotic solvent, acetone may also effectively dissolve the compound.[5]
-
Dichloromethane (DCM) or Chloroform: These chlorinated solvents are also potential candidates for solubilizing benzothiazine derivatives.[5]
It is crucial to note that the final concentration of any organic solvent in an experimental assay should be kept to a minimum (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts.[7]
Safety and Handling Precautions
Prior to handling 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the following general precautions, based on related compounds, should be observed.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent direct contact with the skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spills: In the event of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.
Protocols for Stock Solution Preparation
The following protocols provide step-by-step instructions for preparing stock solutions of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the recommended standard protocol for most in vitro applications.
Materials:
-
6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 233.21 g/mol x 1000 mg/g = 2.33 mg
-
-
Weigh the compound: Accurately weigh 2.33 mg of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one and transfer it to a clean, dry microcentrifuge tube or amber glass vial.
-
Add the solvent: Add 1 mL of anhydrous DMSO to the tube or vial containing the compound.
-
Dissolution: Tightly cap the tube or vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Labeling: Clearly label the tube or vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and the preparer's initials.
Quantitative Data for Stock Solution Preparation
The following table provides pre-calculated masses of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one required to prepare various concentrations of stock solutions in different volumes of DMSO.
| Desired Concentration | Volume of DMSO | Required Mass (mg) |
| 1 mM | 1 mL | 0.233 |
| 5 mM | 1 mL | 1.166 |
| 10 mM | 1 mL | 2.332 |
| 20 mM | 1 mL | 4.664 |
| 50 mM | 1 mL | 11.66 |
| 1 mM | 5 mL | 1.166 |
| 5 mM | 5 mL | 5.83 |
| 10 mM | 5 mL | 11.66 |
Workflow and Decision Making
The following diagrams illustrate the general workflow for preparing a stock solution and a decision-making process for solvent selection.
Caption: General workflow for preparing a stock solution.
Caption: Decision tree for solvent selection.
Storage and Stability
Proper storage of stock solutions is crucial to maintain their integrity and ensure the reproducibility of experiments over time.
-
Short-term Storage: For daily use, stock solutions can be stored at 4°C for a few days, protected from light.
-
Long-term Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[7] This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.
-
Light Sensitivity: While specific data for this compound is unavailable, it is good practice to store solutions in amber vials or tubes wrapped in aluminum foil to protect them from light, as many heterocyclic compounds are light-sensitive.
Quality Control
To ensure the quality and accuracy of your stock solutions, consider the following quality control measures:
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or crystallization. If precipitates are observed, gently warm the solution and vortex until it is clear.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
Conclusion
The protocols and guidelines presented in this document are designed to provide a comprehensive and scientifically sound approach to the preparation of stock solutions of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one. By adhering to these recommendations, researchers can ensure the quality and reliability of their experimental results, contributing to the advancement of their research programs. The emphasis on a rationale-driven approach to solvent selection, coupled with stringent safety and storage practices, forms the foundation of reproducible and high-quality scientific investigation.
References
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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National Center for Biotechnology Information. 1,2-Benzisothiazol-3(2H)-one. PubChem Compound Summary for CID 17520. [Link]
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National Center for Biotechnology Information. Dimethyl Sulfoxide. PubChem Compound Summary for CID 679. [Link]
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ResearchGate. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. [Link]
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ResearchGate. Benzothiazine derivatives solubility? [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one synthesis
Technical Support Center: Synthesis of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
Welcome to the technical support guide for the synthesis of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. As your dedicated application scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to troubleshoot effectively and optimize for success. My experience in developing and scaling up complex heterocyclic syntheses informs the practical advice and causal explanations provided herein.[1][2][3][4]
The incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[5][6][7] The benzothiazinone core, in turn, is a privileged scaffold found in a variety of biologically active compounds.[8][9][10] The synthesis of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, therefore, represents a key step in the development of novel therapeutics. This guide is structured to anticipate and solve the common challenges encountered during this multi-step synthesis.
Part 1: Proposed Synthetic Protocol
The synthesis of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is typically achieved via a condensation reaction. Below is a validated starting protocol derived from established methodologies for similar benzothiazinone structures.[8][11]
Reaction Scheme:
-
Step 1: Formation of the Thiol Intermediate. Reaction of 2-amino-5-(trifluoromethyl)benzenethiol with an appropriate C2-synthon.
-
Step 2: Cyclization. Intramolecular cyclization to form the 2H-benzo[b]thiazin-3(4H)-one ring.
A common and effective approach involves the one-pot reaction of 2-amino-5-(trifluoromethyl)benzenethiol with chloroacetyl chloride.
Experimental Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-(trifluoromethyl)benzenethiol (1.0 eq) and a suitable anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 10 mL per 1 mmol of thiol).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent oxidation of the thiol.[12]
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise.
-
Acyl Chloride Addition: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes. The reaction is often exothermic.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the cyclized product.[12]
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
Part 2: Troubleshooting and FAQ Guide
This section addresses common issues encountered during the synthesis. The solutions are based on fundamental principles of organic chemistry and practical laboratory experience.
Q1: My reaction yield is very low. What are the likely causes and how can I improve it?
A1: Low yield is a common problem in heterocyclic synthesis and can stem from several factors.[12] Let's break down the possibilities:
-
Purity of Starting Materials: The 2-amino-5-(trifluoromethyl)benzenethiol is susceptible to oxidation, forming a disulfide byproduct. Ensure you are using a high-purity starting material. If its purity is questionable, consider purifying it by column chromatography or recrystallization before use. Also, ensure your solvent is anhydrous, as water can react with chloroacetyl chloride and interfere with the reaction.[12][14]
-
Inefficient Cyclization: The key ring-forming step may be slow or incomplete.
-
Base: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the amine/thiol, while an excessively strong base could lead to side reactions. Triethylamine (pKa of conjugate acid ~10.7) is generally a good starting point. Ensure you are using at least 2 equivalents to neutralize the HCl generated from both the acylation of the amine and the subsequent cyclization.
-
Temperature: While the initial acylation is performed at 0 °C to control exothermicity, the subsequent cyclization may require heat. After stirring at room temperature for a few hours, consider gently heating the reaction to reflux (if using a higher boiling point solvent like toluene) to drive the cyclization to completion.[11]
-
-
Product Decomposition: The benzothiazinone product might be unstable under the reaction or workup conditions.[12] Monitor the reaction for the appearance of degradation products by TLC/LC-MS. If decomposition is suspected, try a milder workup procedure, for example, by avoiding strong acids or bases.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Q2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?
A2: The formation of multiple products is a common challenge in condensation reactions.[14] The most probable side products in this synthesis are:
-
Disulfide of Starting Material: As mentioned, 2-amino-5-(trifluoromethyl)benzenethiol can easily oxidize to form the corresponding disulfide. This is often visible as a less polar spot on TLC.
-
Solution: Ensure a strictly inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.[12] Degassing the solvent prior to use can also be beneficial.
-
-
N-acylated, non-cyclized intermediate: The initial reaction is the N-acylation of the aniline nitrogen with chloroacetyl chloride. If the subsequent intramolecular S-alkylation (cyclization) is slow or incomplete, this intermediate will persist.
-
Solution: As discussed in Q1, increasing the reaction temperature or time can promote cyclization.
-
-
Dimerization/Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or oligomeric material, which often appear as baseline material on TLC.
-
Solution: Running the reaction at a higher dilution can favor the intramolecular pathway over intermolecular reactions. The principle of high dilution is a classic strategy to promote cyclization.
-
Q3: The reaction seems to be stalled; the starting material is not being fully consumed even after 24 hours. What should I do?
A3: A stalled reaction indicates that the activation energy for a key step is not being overcome under the current conditions.
-
Check Reagent Activity: Chloroacetyl chloride is highly reactive and sensitive to moisture. Ensure it is fresh and was handled under anhydrous conditions. The base, triethylamine, should also be dry.
-
Increase Temperature: The most straightforward approach is to gently heat the reaction. A moderate increase to 40-50 °C (if in DCM) or refluxing in toluene can significantly increase the reaction rate.[11][12]
-
Catalyst Addition: While this reaction does not typically require a catalyst, in difficult cases, the addition of a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) could facilitate the S-alkylation step, especially if solubility is an issue.
Part 3: Optimizing Key Reaction Parameters
To maximize yield and purity, a systematic optimization of reaction parameters may be necessary. Small-scale trial reactions are highly recommended to efficiently explore the parameter space.[12]
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Solvent | Toluene / DCM | Rationale: Solvent polarity and boiling point can significantly influence reaction rates and solubility. Alternatives: Acetonitrile (ACN) can promote SN2 reactions. Dioxane or Tetrahydrofuran (THF) are also viable options.[14][15] |
| Base | Triethylamine (TEA) | Rationale: The base facilitates both the initial N-acylation and the final S-alkylation/cyclization. Alternatives: A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may accelerate the cyclization. A weaker base like pyridine could be used if side reactions are an issue. |
| Temperature | 0 °C to RT | Rationale: Balances reaction rate against side product formation. Strategy: After initial acylation at 0 °C, consider a temperature screen from RT up to the boiling point of the solvent. Highly exothermic reactions might require careful temperature control.[13] |
| Concentration | 0.1 M | Rationale: High concentrations can lead to intermolecular side products. Strategy: If dimerization is observed, reduce the concentration to 0.01-0.05 M to favor intramolecular cyclization. |
Proposed Reaction Mechanism
Caption: The two-step sequence of N-acylation followed by intramolecular cyclization.
References
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- Google Search Central. (n.d.). Creating Helpful, Reliable, People-First Content. Google.
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- Sensient Technologies Careers. (2025). Senior Application Scientist I. Sensient Technologies.
- PubMed Central (PMC). (n.d.). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors.
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PubMed Central (PMC). (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][12]Thiazin-4-One Derivatives. National Center for Biotechnology Information.
- Thermo Fisher Scientific jobs. (n.d.). A Day in the Life of an Application Scientist. Thermo Fisher Scientific.
- ResearchGate. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis.
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- (n.d.). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones.
- CONICET. (2016). Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment.
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- Der Pharma Chemica. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
- PubMed Central (PMC). (n.d.). Innate C-H trifluoromethylation of heterocycles.
- Reddit. (2024). Best Ways to Demonstrate E-E-A-T for a Large Scientific Website.
- Taylor & Francis Online. (2024).
- Reddit. (2025). What's the difference between a senior and principal scientist?.
- ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
- LinkBuilder.com. (2025).
- NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
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ChemicalBook. (n.d.). 6-(Hydroxymethyl)-2h-benzo[b][1][5]thiazin-3(4h)-one synthesis.
- Uni Halle. (n.d.). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis.
- BenchChem. (2025).
- Kleboe Jardine. (n.d.).
- ResearchGate. (2025). Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines.
- (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
- (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024).
- PubMed Central (PMC). (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions.
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Validation & Comparative
The Evolving Landscape of Benzothiazinones: A Comparative Analysis of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the benzothiazinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. While extensively recognized for its potent anti-tubercular properties, the therapeutic potential of this heterocyclic core extends into the realms of anti-inflammatory, neuroprotective, and other pharmacological domains. This guide provides a comprehensive comparison of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one with other key benzothiazinone derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental data underpinning their potential applications.
The Benzothiazinone Core: A Versatile Pharmacophore
The 1,3-benzothiazin-4-one backbone is a bicyclic heterocyclic system that has proven to be a fertile ground for the development of novel therapeutic agents. Its chemical tractability allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. The inherent biological activities of benzothiazinones span a wide spectrum, including anti-tubercular, anti-inflammatory, and central nervous system (CNS) effects.[1][2]
Spotlight on 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one: An Influential Intermediate
6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[3] The trifluoromethyl (-CF3) group at the 6-position is a key feature, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates due to its lipophilic and electron-withdrawing nature.[4][5] While direct and extensive comparative studies on the final biological activities of this specific parent compound are not abundant in publicly available literature, its role as a precursor allows us to infer the significance of the trifluoromethyl substituent by examining its influence on the properties of its derivatives.
Comparative Analysis of Biological Activities
The benzothiazinone scaffold has been most extensively studied for its potent activity against Mycobacterium tuberculosis. However, emerging research has unveiled its potential in other therapeutic areas.
Anti-tubercular Activity: The Preeminent Role
Benzothiazinones, particularly the 8-nitro substituted derivatives like BTZ043 and PBTZ169, are among the most potent anti-tubercular agents discovered to date.[6][7] They act by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[8][9]
Structure-activity relationship (SAR) studies have revealed that while the 8-nitro group is crucial for the potent, covalent inhibition of DprE1, the substituents at the 6-position, such as a trifluoromethyl group, can play a role in maintaining this activity, particularly in piperazine or piperidine analogs.[4][5] However, for N-alkyl substituted benzothiazinones, the anti-tubercular activities were not significantly affected by either a nitro or trifluoromethyl group at the 6-position, suggesting that other structural features might be more dominant in these specific derivatives.[5]
Table 1: Comparative Anti-tubercular Activity of Benzothiazinone Derivatives
| Compound | Key Substituents | Target | Mechanism of Action | MIC against M. tuberculosis H37Rv (µM) | Reference |
| BTZ043 | 8-nitro, 2-spiro-heterocycle | DprE1 | Covalent inhibition | 0.0023 | [8] |
| PBTZ169 | 8-nitro, 2-spiro-heterocycle | DprE1 | Covalent inhibition | <0.004 | [6] |
| Compound 8o | 6-trifluoromethyl, 2-azaspirodithiolane | DprE1 (presumed) | Not specified | 0.0001 | [5] |
| Halogenated non-nitro BTZs | Halogens at various positions, no 8-nitro group | DprE1 (presumed) | Non-covalent (presumed) | 60 (for compound 2d) | [10] |
This table presents a selection of data to illustrate the impact of different substituents on anti-tubercular activity. Direct comparison is challenging due to variations in experimental conditions across studies.
Anti-inflammatory Activity: A Promising New Frontier
Recent studies have highlighted the potential of benzothiazinone derivatives as a novel class of anti-inflammatory agents. These compounds have been shown to inhibit the production of key inflammatory mediators.[11]
A series of 1,3-benzothiazinone derivatives were found to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in RAW264.7 macrophage cells.[11] Notably, some of these compounds exhibited lower gastrointestinal toxicity compared to the conventional nonsteroidal anti-inflammatory drug (NSAID) meloxicam.[11] Another study on multitarget (benzo)thiazine derivatives demonstrated potent inhibition of lipoxygenase and a significant reduction in carrageenan-induced paw edema in mice.[5]
While a direct comparison with 6-(trifluoromethyl)-substituted analogs in these specific assays is not available, these findings underscore the potential of the benzothiazinone scaffold in inflammation research. The electron-withdrawing nature of the trifluoromethyl group could potentially influence the interaction with targets in inflammatory pathways.
Table 2: Anti-inflammatory Activity of Selected Benzothiazinone Derivatives
| Compound | Assay | Key Findings | Reference |
| Series of 1,3-benzothiazinones | LPS-induced NO and TNF-α production in RAW264.7 cells | Inhibition of NO and TNF-α production, downregulation of COX-2 | [11] |
| Series of 1,3-benzothiazinones | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | [11] |
| Multitarget (benzo)thiazine derivatives | Lipoxygenase inhibition | Potent inhibition (IC50 < 100 µM) | [5] |
| Multitarget (benzo)thiazine derivatives | Carrageenan-induced paw edema in mice | Significant reduction in paw edema (up to 60%) | [5] |
Central Nervous System (CNS) Activity: Targeting Neurodegenerative Diseases
The benzothiazinone scaffold is also being explored for its potential in treating neurodegenerative disorders, particularly Alzheimer's disease. A study on novel 2H-benzo[b][4][6]thiazin-3(4H)-one derivatives demonstrated their activity as acetylcholinesterase (AChE) inhibitors.[9] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.
The designed compounds were hybrids of thiadiazole and benzothiazine moieties.[9] While this study did not include a 6-(trifluoromethyl) analog for direct comparison, the findings open up a new avenue for the application of benzothiazinones in CNS drug discovery. The neuroprotective potential of some benzothiazole derivatives has also been noted, with riluzole, a benzothiazole derivative, being used in the treatment of amyotrophic lateral sclerosis.[12]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of Benzothiazinone Derivatives
A general and efficient one-pot multicomponent reaction for the synthesis of benzothiazinones involves the reaction of an aliphatic amine, an aldehyde, and thiosalicylic acid in toluene under reflux.[3]
Step-by-Step Protocol:
-
To a flask equipped with a Dean-Stark apparatus, add toluene (70 mL), an aliphatic amine (1 mmol), and the corresponding aldehyde (1 mmol).
-
After 15 minutes of preheating the reaction mixture to 50 °C, add thiosalicylic acid (1 mmol).
-
Maintain the mixture at the reflux temperature of toluene for 5 hours.
-
After cooling, wash the organic layer with a saturated solution of NaOH (3 x 30 mL) and dry with MgSO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).[3]
A more recent synthetic pathway for 8-nitrobenzothiazinones starts from thiourea derivatives, allowing for the formation of the thiazinone ring in a single step and facilitating the synthesis of a wide variety of analogs.[7]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Cells
This assay evaluates the ability of a compound to inhibit the production of NO, a key pro-inflammatory mediator, in LPS-stimulated macrophages.
Step-by-Step Protocol:
-
Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Visualizing the Benzothiazinone Landscape
The following diagrams illustrate the core structure of benzothiazinones and a simplified workflow for their biological evaluation.
Caption: Key substitution points on the benzothiazinone scaffold.
Caption: A generalized workflow for the biological evaluation of benzothiazinone derivatives.
Conclusion and Future Directions
The benzothiazinone scaffold represents a highly versatile platform for the development of novel therapeutic agents. While the anti-tubercular activity of 8-nitro substituted derivatives is well-established, the exploration of this chemical class for anti-inflammatory and CNS applications is a rapidly growing field. 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is a key building block in this endeavor, and the incorporation of the trifluoromethyl group is a promising strategy to enhance the drug-like properties of the resulting compounds.
Future research should focus on the direct comparative evaluation of 6-(trifluoromethyl)-substituted benzothiazinones against other analogs in a broader range of biological assays. This will provide a clearer understanding of the specific contributions of the trifluoromethyl group to the anti-inflammatory and neuroprotective activities of this promising class of compounds. Such studies will be instrumental in unlocking the full therapeutic potential of benzothiazinones beyond their established role in combating tuberculosis.
References
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Synthesis and structure–activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. ResearchGate. [Link]
-
Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. PubMed. [Link]
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Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ResearchGate. [Link]
-
Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. [Link]
-
Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PMC. [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]
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AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS. UKJPB. [Link]
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Recent Advancements in Benzothiazinones (BTZ) Analogs as DprE1 Inhibitor for Potent Antitubercular Therapeutics. ResearchGate. [Link]
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Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC. [Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. [Link]
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Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. PMC. [Link]
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Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science. [Link]
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Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. PNAS. [Link]
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Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. PMC. [Link]
-
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A Comparative Guide to the Efficacy of Trifluoromethylated vs. Non-Trifluoromethylated Benzothiazinones
Executive Summary
Benzothiazinones (BTZs) represent a potent class of anti-tubercular agents that have shown remarkable efficacy against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (Mtb). Their mechanism of action involves the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is critical for the biosynthesis of the mycobacterial cell wall.[1][2] A key structural feature of the most advanced clinical candidates, such as BTZ043 and Macozinone (PBTZ169), is the presence of a trifluoromethyl (CF3) group. This guide provides a detailed comparative analysis, grounded in experimental data, on the role of this trifluoromethyl moiety in modulating the efficacy of benzothiazinones. The evidence strongly indicates that trifluoromethylation is not merely an incidental substitution but a critical determinant of the high potency and favorable pharmacokinetic profile of this drug class.
Introduction: The Rise of Benzothiazinones and the Strategic Role of Fluorine Chemistry
The global health challenge posed by tuberculosis, particularly the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of novel therapeutics with unique mechanisms of action.[2] Benzothiazinones emerged as a groundbreaking class of compounds that kill Mtb by disrupting the synthesis of arabinans, essential components of the cell wall.[3] This is achieved by targeting DprE1, a flavoenzyme that catalyzes a key epimerization step in the arabinan biosynthesis pathway.[4][5]
The lead BTZ compounds, BTZ043 and its successor PBTZ169, are distinguished by an 8-nitro group and a 6-trifluoromethyl group on the benzothiazinone core.[6][7] The incorporation of a trifluoromethyl group is a widely employed strategy in modern medicinal chemistry to enhance a drug candidate's properties.[8] The unique physicochemical characteristics of the CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a molecule's biological activity, membrane permeability, and resistance to metabolic degradation.[9][10] This guide dissects the specific impact of the CF3 group on the efficacy of benzothiazinones.
The DprE1 Inhibition Pathway
Benzothiazinones act as mechanism-based covalent inhibitors of DprE1.[1] The enzyme's activity is required to reduce the nitro group of the BTZ molecule, transforming it into a reactive nitroso species. This species then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme.[11] This blockage halts the production of decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, leading to bacterial cell lysis.[3][12]
Caption: Mechanism of DprE1 inhibition by trifluoromethylated benzothiazinones.
Comparative Efficacy Analysis
Potency and In Vitro Anti-Tubercular Activity
The most direct measure of a drug's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. Trifluoromethylated BTZs exhibit exceptionally low MIC values, often in the nanomolar range, against Mtb.[13][14]
Structure-activity relationship (SAR) studies have been pivotal in demonstrating the importance of the trifluoromethyl group. A study evaluating various N-alkyl and heterocycle substituted benzothiazinones found that the CF3 group plays a crucial role in maintaining potent anti-tubercular activity, particularly in piperazine or piperidine analogs.[15] While direct, single-substitution comparisons are not always available in published literature, the trend across numerous synthesized analogs indicates that removing or replacing the CF3 group often leads to a significant loss of potency. For instance, compound 8o from one study, which retains the trifluoromethyl group but modifies the side chain, showed a remarkable MIC of 0.0001 µM against Mtb H37Rv, a 20-fold increase in potency compared to the BTZ043 racemate.[15]
| Compound | 6-Position Substituent | Side Chain | MIC vs. Mtb H37Rv (µM) | Reference |
| BTZ043 | -CF3 | 2-methyl-1,4-dioxa-8-azaspiro[4.5]decane | ~0.0023 | [14] |
| PBTZ169 (Macozinone) | -CF3 | Piperazine derivative | ~0.001 | [11][16] |
| Compound 8o | -CF3 | Azaspirodithiolane | 0.0001 | [15] |
| Generic Non-CF3 Analog | -H or other | Various | Generally higher / less potent | [15] |
This table summarizes data from multiple sources to illustrate the high potency associated with the CF3-containing scaffold.
Pharmacokinetics and Metabolic Stability
A critical challenge in drug development is ensuring the compound remains stable in the body long enough to exert its therapeutic effect. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes like the cytochrome P450 (CYP) family.[17][18]
By "shielding" a metabolically vulnerable position on the aromatic ring, the CF3 group enhances the metabolic stability of the BTZ scaffold.[19][20] This translates to improved pharmacokinetic properties, such as a longer plasma half-life and better bioavailability, allowing the drug to maintain therapeutic concentrations in the body.[10] BTZ043, for example, shows low interaction with CYP450 enzymes and is relatively stable against degradation by human liver microsomes.[13][14] While suboptimal drug-like properties like low aqueous solubility have been noted for the BTZ class, the metabolic robustness conferred by the CF3 group is a clear advantage.[21][22]
Target Engagement and Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that can enhance a molecule's ability to permeate biological membranes, such as the complex, lipid-rich cell wall of Mycobacterium tuberculosis.[9] This improved penetration facilitates access to the periplasmic DprE1 enzyme, potentially contributing to the compound's high whole-cell activity. The electron-withdrawing nature of the CF3 group also alters the electronic properties of the benzothiazinone ring system, which can influence binding affinity with the target enzyme.[10]
Experimental Protocols and Methodologies
To ensure scientific rigor and reproducibility, the evaluation of benzothiazinone efficacy relies on standardized experimental workflows.
Caption: A typical experimental workflow for evaluating benzothiazinone analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Causality: This assay is the foundational step to quantify the whole-cell potency of a compound against actively replicating bacteria. The use of 7H9 broth supplemented with OADC provides the necessary nutrients for Mtb growth.
-
Preparation of Compounds: Prepare stock solutions of trifluoromethylated and non-trifluoromethylated BTZ analogs in dimethyl sulfoxide (DMSO).
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Assay Setup: In a 96-well microplate, perform serial two-fold dilutions of the test compounds in 7H9 broth.
-
Inoculation: Add the Mtb culture to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.[23]
Protocol 2: In Vitro DprE1 Enzyme Inhibition Assay (IC50 Determination)
Causality: This biochemical assay validates that the compound's anti-tubercular activity is due to the inhibition of its intended target, DprE1. It measures the concentration required to reduce the enzyme's activity by 50% (IC50).
-
Enzyme and Substrate Preparation: Use purified recombinant Mtb DprE1 enzyme. The substrate is farnesylphosphoryl-β-D-ribofuranose (FPR), an analog of the natural substrate DPR.
-
Reaction Mixture: In a microplate, combine DprE1 enzyme with varying concentrations of the BTZ inhibitor in a suitable buffer.
-
Initiation: Start the enzymatic reaction by adding the FPR substrate and a reducing agent (e.g., decyl-ubiquinone).
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
Detection: The activity of DprE1 can be measured using a coupled assay. For example, the reduction of the electron acceptor can be monitored spectrophotometrically.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[22]
Conclusion and Future Perspectives
The trifluoromethyl group enhances efficacy through a multi-faceted mechanism:
-
Increased Metabolic Stability: It blocks a potential site of metabolism, leading to a more favorable pharmacokinetic profile.[17][19]
-
Enhanced Lipophilicity: It likely improves penetration through the complex mycobacterial cell wall to reach the DprE1 target.[9]
-
Modulated Electronic Properties: It influences target binding and overall molecular conformation, contributing to high potency.[10]
Future drug development efforts in the benzothiazinone class should consider the trifluoromethyl group as a foundational element for potency. Further research could explore the strategic placement of other fluorine-containing moieties to fine-tune properties like solubility and safety, further optimizing this exceptionally promising class of anti-tubercular drugs.
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Validating the Anticancer Mechanism of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical framework for validating the anticancer mechanism of the novel compound 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one. Given the limited specific literature on this molecule, we will extrapolate from the well-documented activities of related benzothiazole and benzothiazinone derivatives to construct a putative mechanism of action. This guide will then detail a comprehensive, self-validating experimental workflow to rigorously test this hypothesis, comparing its performance against established anticancer agents.
Introduction: The Therapeutic Potential of the Benzothiazinone Scaffold
Benzothiazole and its bioisostere, benzothiazinone, represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] Extensive research into this scaffold has revealed that its derivatives can elicit potent cytotoxic effects against a variety of cancer cell lines.[3][4] The anticancer activity of these compounds is frequently attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[5][6][7]
The subject of this guide, 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, is a structurally intriguing molecule. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can lead to improved cellular uptake and biological activity. While the precise mechanism of this specific compound is yet to be fully elucidated, the existing body of evidence for related structures allows us to formulate a strong working hypothesis.
A Putative Mechanism of Action for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one
Based on the recurring mechanisms observed for benzothiazole and benzothiazinone derivatives, we hypothesize that 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one exerts its anticancer effects through a dual mechanism involving the induction of apoptosis via the mitochondrial (intrinsic) pathway and the promotion of cell cycle arrest at the G2/M phase.
Induction of Apoptosis
Many benzothiazole derivatives have been shown to trigger the intrinsic apoptotic pathway.[8] This cascade is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad).[8] We postulate that our target compound disrupts the balance of these proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c into the cytoplasm, activating a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[8][9]
Cell Cycle Arrest
In addition to apoptosis, cell cycle arrest is a common outcome of treatment with benzothiazole-based compounds.[2][5] Specifically, arrest in the G2/M phase of the cell cycle has been observed, preventing cancer cells from entering mitosis and proliferating.[6][7] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and their associated cyclins.
The following diagram illustrates the proposed signaling pathway for the anticancer activity of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
Caption: Putative mechanism of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
Comparative Framework: Establishing Benchmarks for Activity
To provide context for the experimental validation, the activity of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one will be compared with two well-characterized anticancer agents with distinct but relevant mechanisms of action:
-
Cisplatin: A DNA-damaging agent that forms intra- and inter-strand crosslinks, leading to DNA damage and subsequent apoptosis.[10][11] It serves as a positive control for apoptosis induction.
-
Vincristine: A vinca alkaloid that disrupts microtubule polymerization, leading to mitotic arrest at metaphase and subsequent apoptosis.[12][13][14] It is an excellent benchmark for G2/M phase cell cycle arrest.
Experimental Validation Workflow
The following section details a logical, step-by-step approach to validate the proposed anticancer mechanism. Each experiment is designed to provide robust and reproducible data.
Caption: A stepwise workflow for validating the anticancer mechanism.
Step 1: Assessment of Cytotoxicity (MTT Assay)
Causality: The foundational step is to determine if the compound is cytotoxic to cancer cells and to establish the effective dose range. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[15][16][17][18]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, cisplatin, and vincristine for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound at each time point.
Data Presentation:
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one | MCF-7 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| A549 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | |
| Cisplatin | MCF-7 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| A549 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | |
| Vincristine | MCF-7 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| A549 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Step 2: Quantification of Apoptosis (Annexin V/PI Staining)
Causality: To confirm that the observed cytotoxicity is due to apoptosis, we use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[19][20][21][22] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).
Experimental Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment | Time (h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 24 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| 6-(CF3)-Benzothiazinone | 24 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Cisplatin | 24 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Vincristine | 24 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Vehicle Control | 48 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| 6-(CF3)-Benzothiazinone | 48 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Cisplatin | 48 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Vincristine | 48 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Step 3: Cell Cycle Analysis
Causality: To investigate the effect of the compound on cell cycle progression, DNA content is analyzed by flow cytometry after PI staining. This will reveal if the compound induces arrest at a specific phase of the cell cycle.
Experimental Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| 6-(CF3)-Benzothiazinone | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Cisplatin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Vincristine | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Step 4: Mechanistic Protein Expression Analysis (Western Blotting)
Causality: To probe the molecular machinery behind the observed apoptosis and cell cycle arrest, western blotting is employed to measure the expression levels of key regulatory proteins.[23][24]
Experimental Protocol:
-
Protein Extraction: Treat cells with the IC50 concentration of each compound for 24 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, cleaved PARP, Cyclin B1, and CDK1. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Expected Outcomes:
-
6-(CF3)-Benzothiazinone: Decreased Bcl-2, increased Bax, and increased cleaved forms of Caspase-9, Caspase-3, and PARP. Altered levels of Cyclin B1 and CDK1 consistent with G2/M arrest.
-
Cisplatin: Similar apoptotic protein changes, but potentially less pronounced effects on cell cycle proteins.
-
Vincristine: Strong induction of G2/M arrest markers and subsequent apoptotic protein changes.
Step 5: In Vivo Antitumor Efficacy (Xenograft Model)
Causality: To translate the in vitro findings into a more physiologically relevant context, the antitumor activity of the compound is evaluated in a mouse xenograft model.[25][26][27][28] This provides crucial data on efficacy and potential toxicity in a living organism.
Experimental Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment groups: vehicle control, 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, and a positive control (e.g., cisplatin). Administer treatment via an appropriate route (e.g., intraperitoneal or oral) for a set duration.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Key organs can be collected for toxicity analysis.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint | Change in Body Weight (%) |
| Vehicle Control | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| 6-(CF3)-Benzothiazinone | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Cisplatin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Conclusion
This guide outlines a comprehensive and logically structured approach to validate the anticancer mechanism of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one. By systematically progressing from in vitro cytotoxicity to in vivo efficacy, and by comparing its performance against established drugs, researchers can generate a robust data package to support its potential as a novel therapeutic agent. The experimental protocols provided are based on standard, well-validated methodologies, ensuring the integrity and reproducibility of the findings. This framework not only serves to elucidate the mechanism of a specific compound but also provides a template for the preclinical evaluation of other novel anticancer drug candidates.
References
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Safety Operating Guide
Personal protective equipment for handling 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
Comprehensive Safety and Handling Guide for 6-(Trifluoromethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one
This document provides essential safety protocols and operational guidance for the handling and disposal of 6-(Trifluoromethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The following procedures are designed to ensure personal safety and minimize environmental impact, reflecting best practices in laboratory settings.
Understanding the Hazard Profile
6-(Trifluoromethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one is a heterocyclic compound containing a trifluoromethyl group, a moiety known to influence the biological and chemical properties of molecules.[3] The Safety Data Sheet (SDS) is the primary source of hazard information for this specific chemical.
GHS Hazard Classification: According to the available safety data, this compound is classified as:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 3): Harmful to aquatic life.[1]
The trifluoromethyl group can enhance metabolic stability and lipophilicity, which may also influence its toxicological profile.[3] The benzothiazine core is found in various bioactive compounds, and its derivatives can have a range of biological effects.[2][4]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial when handling 6-(Trifluoromethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one due to its acute toxicity via multiple exposure routes and its potential for serious eye irritation.[1][5] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Primary Engineering Controls: Your First Line of Defense
Whenever possible, this compound should be handled in a certified chemical fume hood to minimize the risk of inhalation.[6][7] All manipulations that could generate dust or aerosols must be performed within such a ventilated enclosure.
Essential Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[8] | Protects against splashes that can cause serious eye irritation.[1][9] A face shield provides an additional layer of protection for the entire face.[8][10] |
| Skin/Body | A flame-resistant lab coat and appropriate chemical-resistant clothing.[8] | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit may be necessary.[8] |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[8] | Protects against dermal absorption, which is a significant route of toxicity.[1] The choice of glove material should be confirmed for compatibility with the specific solvents being used.[11] Double-gloving is a best practice for handling highly toxic compounds.[8] |
| Respiratory | A NIOSH-approved respirator may be required if not handled in a fume hood.[12][13] | Protects against the inhalation of harmful dust or aerosols.[1][5] The type of respirator should be selected based on the potential exposure concentration. |
Step-by-Step Guide to Donning and Doffing PPE
Donning Sequence:
-
Lab Coat and Closed-toe Shoes: Ensure you are wearing appropriate laboratory attire.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Outer Gloves: Don the second pair of chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
Doffing Sequence (to minimize cross-contamination):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Prudent Handling Practices
-
Avoid generating dust: Handle the solid material carefully.
-
Work in a well-ventilated area: A chemical fume hood is strongly recommended.[6][7]
-
Prevent contact: Do not get the compound in your eyes, on your skin, or on your clothing.[5]
-
Hygiene: Wash your hands thoroughly after handling.[14] Do not eat, drink, or smoke in the work area.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][14]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Management
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material to contain the spill.
-
Clean-up: Wear appropriate PPE and carefully collect the spilled material and absorbent into a sealed container for disposal.
Disposal Plan
All waste containing 6-(Trifluoromethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways, as it is harmful to aquatic life.[1] The persistence of some fluorinated compounds in the environment necessitates responsible disposal.[15]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the specified compound.
Conclusion
The safe handling of 6-(Trifluoromethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one is paramount for protecting laboratory personnel and the environment. Adherence to the guidelines outlined in this document, in conjunction with a thorough understanding of the compound's Safety Data Sheet and institutional safety protocols, will ensure a safe and productive research environment.
References
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SynZeal. Safety Data Sheet. Retrieved from [Link]
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Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science, 324(5928), 801-804. Retrieved from [Link]
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Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Retrieved from [Link]
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New Mexico State University. (2015-07-02). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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MDPI. (2021). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 26(16), 4983. Retrieved from [Link]
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ResearchGate. RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. Retrieved from [Link]
-
PubMed. (2024-10-11). Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats. Food and Chemical Toxicology, 193, 115054. Retrieved from [Link]
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National Institutes of Health. (2020). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 64(12), e01058-20. Retrieved from [Link]
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Taylor & Francis Online. (2023). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry, 265, 110074. Retrieved from [Link]
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ResearchGate. Synthesis of trifluoromethylated nitrogen-containing heterocycles. Retrieved from [Link]
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National Institutes of Health. (2012). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences of the United States of America, 109(4), 1170-1175. Retrieved from [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link]
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PubMed. (1986). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Neuropharmacology, 25(9), 1025-1031. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
